Product packaging for Gnetifolin M(Cat. No.:CAS No. 439900-84-2)

Gnetifolin M

Cat. No.: B3037136
CAS No.: 439900-84-2
M. Wt: 256.25 g/mol
InChI Key: LNYJPSJEXBTRPO-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol is a natural product found in Gnetum montanum and Stemona with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B3037136 Gnetifolin M CAS No. 439900-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-11-6-9(5-10(16)7-11)15-8-12-13(17)3-2-4-14(12)19-15/h2-8,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYJPSJEXBTRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=CC3=C(C=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Gnetifolin M from Gnetum montanum Lianas: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Gnetifolin M, a stilbenoid with potential therapeutic properties, from the lianas of Gnetum montanum. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and relevant biological pathways.

Introduction

Gnetum montanum, a member of the Gnetaceae family, is a plant species known to be a rich source of various stilbenoids.[1][2] Among these, this compound has garnered scientific interest for its potential pharmacological activities. Stilbenoids, as a class of polyphenolic compounds, are recognized for their diverse biological effects, including anti-inflammatory and anticancer properties.[3][4] This guide serves as a technical resource for researchers seeking to extract, purify, and characterize this compound for further investigation.

Extraction and Isolation of this compound

The isolation of this compound from Gnetum montanum lianas is a multi-step process involving extraction, fractionation, and purification. The following protocols are based on established methodologies for stilbenoid isolation from Gnetum species and may require optimization for specific laboratory conditions.[1][5]

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection: The lianas of Gnetum montanum should be collected and authenticated by a qualified botanist.

  • Washing and Drying: Thoroughly wash the collected plant material with water to remove dirt and debris. Air-dry the lianas in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.[5]

  • Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.[5]

Solvent Extraction

The initial step involves the extraction of a broad range of phytochemicals from the powdered plant material.

  • Maceration: Weigh the powdered plant material and place it in a large container. Macerate the powder with a suitable organic solvent, such as acetone, ethanol, or methanol, at a solid-to-solvent ratio of 1:10 (w/v).[5] The mixture should be left at room temperature for 48-72 hours with occasional agitation.[5]

  • Filtration and Concentration: Filter the mixture to separate the solvent extract from the plant residue. Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.[5] Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Table 1: Comparison of Extraction Solvents for Stilbenoids from Gnetum Species [5]

Solvent SystemPlant PartTypical Yield of Crude Extract (w/w)Key AdvantagesPotential Disadvantages
AcetoneStems, Roots5-10%Good solubility for a wide range of stilbenoids.Can co-extract chlorophyll and other pigments.
Ethanol/Methanol in WaterEndosperms, Roots3-8%Efficient for extracting polar stilbenoid glycosides.May extract a higher proportion of sugars and other polar impurities.
MethanolRoots4-7%Effective for a broad range of stilbenoids.Can be more toxic than ethanol.
Fractionation and Purification

A series of chromatographic techniques are employed to isolate this compound from the crude extract.

2.3.1. Initial Fractionation by Vacuum Liquid Chromatography (VLC)

VLC is used for the initial separation of the crude extract into fractions of varying polarity.

  • Column Preparation: Prepare a VLC column packed with silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After complete evaporation of the solvent, load the dried, extract-adsorbed silica gel onto the top of the VLC column.[5]

  • Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. A typical gradient starts with n-hexane, followed by mixtures of n-hexane and ethyl acetate, then ethyl acetate, and finally mixtures of ethyl acetate and methanol.[5]

  • Fraction Collection and Monitoring: Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing stilbenoids.

2.3.2. Column Chromatography on Silica Gel

The stilbenoid-rich fractions from VLC are further purified using column chromatography.

  • Procedure: Pool the fractions containing the target compounds and concentrate them under reduced pressure. Subject the concentrated fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.[5] Collect and monitor fractions by TLC.

2.3.3. Gel Filtration on Sephadex LH-20

This step is effective for removing pigments and other polymeric impurities.

  • Procedure: Further purify the fractions containing this compound by column chromatography using Sephadex LH-20 as the stationary phase and methanol as the mobile phase.[5]

2.3.4. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) is recommended.

  • Column: C18 column.[5]

  • Mobile Phase: A gradient of acetonitrile in water is typically used.[5]

  • Detection: Monitor the elution profile with a UV detector at a wavelength suitable for stilbenoids (e.g., 305 nm).[5]

  • Collection: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Table 2: Chromatographic Techniques for the Purification of Stilbenoids

TechniqueStationary PhaseTypical Mobile Phase GradientPurpose
Vacuum Liquid Chromatography (VLC)Silica geln-hexane -> n-hexane/ethyl acetate -> ethyl acetate -> ethyl acetate/methanolInitial fractionation of crude extract.
Column ChromatographySilica gelChloroform/methanolFurther purification of stilbenoid-rich fractions.
Gel FiltrationSephadex LH-20MethanolRemoval of pigments and polymeric impurities.
Preparative HPLCC18Acetonitrile/waterFinal purification to obtain high-purity this compound.
Structural Characterization

The structure of the isolated this compound is elucidated using spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the detailed molecular structure.[6]

Experimental Workflow and Signaling Pathways

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Gnetum montanum lianas.

Isolation_Workflow PlantMaterial Gnetum montanum Lianas Grinding Grinding PlantMaterial->Grinding PowderedMaterial Powdered Plant Material Grinding->PowderedMaterial Extraction Solvent Extraction (Acetone/Ethanol/Methanol) PowderedMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract VLC Vacuum Liquid Chromatography (Silica Gel) CrudeExtract->VLC StilbenoidFractions Stilbenoid-Rich Fractions VLC->StilbenoidFractions ColumnChromatography Column Chromatography (Silica Gel) StilbenoidFractions->ColumnChromatography PurifiedFractions Partially Purified Fractions ColumnChromatography->PurifiedFractions Sephadex Gel Filtration (Sephadex LH-20) PurifiedFractions->Sephadex FurtherPurified Further Purified Fractions Sephadex->FurtherPurified PrepHPLC Preparative HPLC (C18 Column) FurtherPurified->PrepHPLC PureGnetifolinM Pure this compound PrepHPLC->PureGnetifolinM StructuralElucidation Structural Elucidation (NMR, MS) PureGnetifolinM->StructuralElucidation

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways Modulated by this compound

While direct studies on this compound are limited, research on structurally related stilbenoids, such as Gnetin C, suggests potential interactions with key cellular signaling pathways implicated in cancer and inflammation.[3][4][7]

3.2.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Gnetin C, a related stilbenoid, has been shown to inhibit this pathway.[3][7]

PI3K_Akt_mTOR_Pathway GnetifolinM This compound (hypothesized) PI3K PI3K GnetifolinM->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Survival Cell Survival mTOR->Survival

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

3.2.2. NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Stilbenoids from Gnetum species have demonstrated anti-inflammatory properties, suggesting a potential interaction with this pathway.[4]

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation InflammatoryStimuli->IKK GnetifolinM This compound (hypothesized) GnetifolinM->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a framework for the isolation and preliminary biological investigation of this compound from Gnetum montanum lianas. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate the quantitative yields of this compound and to confirm its specific interactions with the signaling pathways outlined in this document.

References

The Enigmatic Structure of Gnetifolin M: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gnetifolin M, a naturally occurring stilbenoid, has been identified as a constituent of the lianas of Gnetum montanum. Its chemical structure has been determined to be 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran. This guide provides a comprehensive overview of the available technical information regarding the structure elucidation of this compound, including its chemical identity, general experimental protocols for its isolation, and the analytical methods employed for its characterization. While the definitive structure has been reported, detailed quantitative spectroscopic data from the primary literature remains largely inaccessible in publicly available databases.

Chemical Structure and Properties

The fundamental structure of this compound is a benzofuran derivative linked to a substituted phenyl ring.

Gnetifolin_M_Structure cluster_benzofuran Benzofuran Ring cluster_phenyl Phenyl Ring C4 C4 C5 C5 C4->C5 OH4 HO C4->OH4 C6 C6 C5->C6 H5 H C5->H5 C7 C7 C6->C7 H6 H C6->H6 C7a C7a C7->C7a H7 H C7->H7 C3a C3a C3a->C4 O1 O1 C3a->O1 C7a->C3a O1->C7a C2 C2 C2->O1 C3 C3 C2->C3 C1' C1' C2->C1' C3->C3a H3 H C3->H3 C2' C2' C1'->C2' C3' C3' C2'->C3' H2' H C2'->H2' C4' C4' C3'->C4' OH3' HO C3'->OH3' C5' C5' C4'->C5' H4' H C4'->H4' C6' C6' C5'->C6' OCH3-5' H3CO C5'->OCH3-5' C6'->C1' H6' H C6'->H6' Gnetifolin_M_Elucidation_Workflow cluster_extraction Isolation and Purification cluster_elucidation Structure Elucidation A Plant Material Collection (Lianas of Gnetum montanum) B Drying and Pulverization A->B C Solvent Extraction (e.g., Acetone or Ethanol) B->C D Crude Extract Concentration C->D E Solvent Partitioning D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Preparative HPLC F->G H Pure this compound G->H I Mass Spectrometry (MS) - Molecular Weight - Elemental Composition H->I J 1D NMR Spectroscopy (¹H, ¹³C) H->J L Structure Confirmation I->L K 2D NMR Spectroscopy (COSY, HSQC, HMBC) J->K K->L

Gnetifolin M in the Gnetum Genus: A Technical Guide to its Natural Sources and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetifolin M, a stilbenoid compound, has been identified as a constituent of the Gnetum genus, a group of gymnosperms distributed throughout tropical regions. Stilbenoids from Gnetum species are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound within the Gnetum genus. It includes a summary of its presence in various species, detailed experimental protocols for extraction and analysis, and a discussion of the biosynthetic pathway of related stilbenoids. Furthermore, potential signaling pathways that may be modulated by this compound are illustrated, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is a naturally occurring stilbene that has been isolated from plants belonging to the Gnetum genus. The genus Gnetum comprises approximately 30-40 species of evergreen trees, shrubs, and lianas, which are primarily found in the tropical and humid regions of the world.[1] The lianas (woody vines) of these plants are a particularly rich source of a diverse array of stilbenoids.[2]

This compound was first isolated from the lianas of Gnetum montanum Markgr.[3][4] This species is a climber with smooth, slender branches and is found in regions of India, such as Assam and Sikkim, as well as in other parts of Asia.[1] Subsequent phytochemical investigations have also identified this compound in the lianas of Gnetum microcarpum Blume. While the full distribution of this compound across all Gnetum species has not been exhaustively studied, its presence in these two species suggests it may be a characteristic compound of the genus.

Quantitative Data on this compound

Specific quantitative data on the yield or concentration of this compound from Gnetum species is limited in the currently available scientific literature. While several studies have successfully isolated and identified this compound, they do not provide specific yields or concentrations in the plant material. The table below summarizes the known distribution of this compound in the Gnetum genus based on qualitative findings.

Gnetum SpeciesPlant PartThis compound PresenceQuantitative Data (Yield/Concentration)Reference
Gnetum montanum Markgr.LianasIdentifiedNot Reported[3][4]
Gnetum microcarpum BlumeLianasIdentifiedNot Reported

Researchers are encouraged to undertake quantitative analysis to determine the concentration of this compound in various Gnetum species and their different parts, which would be invaluable for assessing their potential as a source for this compound.

Biosynthesis of Stilbenoids in Gnetum

The biosynthesis of this compound, like other stilbenoids, follows the phenylpropanoid pathway. This well-established metabolic route in plants is responsible for the production of a wide variety of phenolic compounds. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core stilbene backbone, which is then further modified to create the diversity of stilbenoids found in Gnetum.

The key steps in the biosynthesis of the resveratrol monomer, a common precursor to more complex stilbenoids, are:[5][6][7][8]

  • Deamination of L-phenylalanine: Phenylalanine Ammonia-Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.[5]

  • Hydroxylation: Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.[5]

  • Activation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.[5]

  • Stilbene Synthesis: Stilbene Synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol.[5][6][7][8]

The formation of more complex stilbenoids, such as this compound, likely involves further enzymatic modifications, such as oxidative coupling, methylation, and glycosylation.

Stilbenoid_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol STS Gnetifolin_M This compound / Other Stilbenoids Resveratrol->Gnetifolin_M Further Enzymatic Steps

Biosynthetic pathway of stilbenoids in Gnetum.

Experimental Protocols

Extraction of Stilbenoids from Gnetum montanum

The following protocol is based on a method used for the phytochemical analysis of Gnetum montanum and can be adapted for the extraction of this compound.

3.1.1. Plant Material Preparation

  • Collect the lianas of Gnetum montanum.

  • Air-dry the plant material at room temperature.

  • Grind the dried lianas into a fine powder using a suitable mill.

3.1.2. Extraction Procedure

  • Macerate 1 kg of the powdered plant material with 15 L of 95% ethanol.

  • Perform the extraction on a rotary shaker at 120 rpm for 24 hours at room temperature.

  • Separate the extract from the plant residue by filtration.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Freeze-dry the crude extract and store it at -20°C until further analysis.

UPLC-Q-TOF-MS Analysis of Gnetum montanum Extract

The following protocol details the analytical method for identifying this compound and other stilbenoids in the crude extract.

3.2.1. Sample Preparation

  • Dissolve the freeze-dried crude extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

3.2.2. Chromatographic Conditions

  • System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient program to separate the compounds of interest. For example: 0-2 min, 5% B; 2-25 min, 5-95% B; 25-28 min, 95% B; 28-28.1 min, 95-5% B; 28.1-30 min, 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

3.2.3. Mass Spectrometry Conditions

  • System: Waters Xevo G2-XS QTOF Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes

  • Capillary Voltage: 2.5 kV

  • Sampling Cone: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 900 L/h

  • Mass Range: m/z 50-1200

  • Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.

Experimental_Workflow Plant_Material Gnetum lianas Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Ethanol Maceration Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Sample_Prep Sample Preparation Crude_Extract->Sample_Prep UPLC_MS UPLC-Q-TOF-MS Analysis Sample_Prep->UPLC_MS Data_Analysis Data Analysis and Compound Identification UPLC_MS->Data_Analysis

Workflow for extraction and analysis of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on other stilbenoids from the Gnetum genus and plant extracts provides insights into their potential mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities.[9]

Anti-inflammatory Activity

Stilbenoids from Gnetum have demonstrated anti-inflammatory properties.[9] A key mechanism is likely the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Anticancer Activity

Extracts from Gnetum montanum have shown inhibitory effects on the proliferation of cancer cells.[10] One of the potential mechanisms is the modulation of the PI3K/Akt signaling pathway. This pathway is critical for cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.[10]

Signaling_Pathways cluster_0 Anti-inflammatory Pathway cluster_1 Anticancer Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus_Infl Nucleus NFkB_p65_p50->Nucleus_Infl Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus_Infl->Pro_inflammatory_Genes Gnetifolin_M_Infl This compound Gnetifolin_M_Infl->IKK Hypothesized Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Gnetifolin_M_Cancer This compound Gnetifolin_M_Cancer->PI3K Hypothesized Inhibition

Hypothesized signaling pathways modulated by this compound.

Conclusion

This compound is a stilbenoid of interest found in the lianas of Gnetum montanum and Gnetum microcarpum. While its full distribution and concentration across the Gnetum genus require further investigation, the established biosynthetic pathway for stilbenoids and detailed analytical protocols provide a solid foundation for future research. The potential for this compound to modulate key signaling pathways involved in inflammation and cancer warrants further pharmacological studies to elucidate its therapeutic potential. This technical guide serves as a resource for scientists and researchers to advance the understanding and potential applications of this promising natural compound.

References

Gnetifolin M and its relationship to resveratrol oligomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Gnetifolin M and its Relationship to Resveratrol Oligomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring stilbenoid belonging to a diverse class of polyphenolic compounds that includes the well-researched molecule, resveratrol. Found primarily in plants of the Gnetum genus, this compound is structurally and biosynthetically related to the broad family of resveratrol oligomers. These oligomers, formed by the polymerization of two or more resveratrol units, often exhibit enhanced or novel biological activities compared to the monomer.[1][2] This technical guide provides a comprehensive overview of this compound, its structural relationship to resveratrol oligomers, and the broader pharmacological context of this compound class. Detailed experimental methodologies for isolation, characterization, and biological evaluation are provided, alongside available quantitative data for related compounds to serve as a benchmark for future research.

Introduction: The World of Stilbenoids

Stilbenoids are a class of phenolic compounds produced by plants as a defense mechanism against pathogens and environmental stressors, acting as phytoalexins.[3][4] The foundational molecule of this class is resveratrol (3,5,4′-trihydroxy-trans-stilbene), a compound extensively studied for its antioxidant, anti-inflammatory, cardioprotective, and chemopreventive properties.[5] Plants can modify resveratrol through glycosylation or, more significantly, through oxidative coupling to form a vast array of oligomeric structures, including dimers, trimers, and tetramers.[3][6][7] These oligomers often possess unique three-dimensional structures that can lead to superior biological activities compared to the resveratrol monomer.[1][2]

This compound: Structure and Natural Occurrence

This compound is a resveratrol-related stilbenoid, but it is not a true oligomer as it does not consist of multiple resveratrol units. Its chemical structure is 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran.[8]

  • Classification: It is classified as a stilbenoid derivative with a benzofuran moiety. This structural feature is common among many resveratrol oligomers, which are formed via oxidative cyclization.

  • Natural Sources: this compound was first isolated from the lianas of Gnetum montanum.[8] This genus, which includes other species like Gnetum microcarpum and Gnetum gnemon, is a rich source of various stilbenoids, including this compound and numerous resveratrol oligomers.[9]

Resveratrol Oligomers: A Structural Overview

Resveratrol oligomers are formed through the oxidative coupling of resveratrol monomers. This process, often involving phenoxyl radicals, can occur at different positions, leading to a high degree of structural diversity.[6][10]

  • Biosynthesis: The oligomerization process is a key step in the plant's chemical defense strategy. The coupling can result in various regioisomeric linkages, with the most common being 8–10′, 8–8′, and 3–8′ connections.[6][10]

  • Classification: While initially classified based on structural motifs, a more informative approach is a genotypic classification based on the biological source, which links taxonomy to chemical structure.[6][10] Resveratrol oligomers are predominantly found in plant families such as Gnetaceae, Vitaceae, Dipterocarpaceae, and Leguminosae.[7]

The Relationship: this compound in the Context of Resveratrol Oligomers

The relationship between this compound and resveratrol oligomers is based on three key aspects:

  • Shared Biosynthetic Origin: Both this compound and resveratrol oligomers derive from the same phenylpropanoid pathway, which produces resveratrol as a key precursor.

  • Structural Similarity: The benzofuran core of this compound is a structural element found in many resveratrol dimers and higher-order oligomers that are formed through intramolecular cyclization.

  • Co-occurrence: this compound is found in Gnetum species alongside resveratrol and a rich variety of its oligomers, such as Gnetin C, Gnetin L, and Gnetifolin N.[8][9] This co-habitation strongly suggests a closely related biochemical context.

Below is a diagram illustrating the general biosynthetic and structural relationships within this class of compounds.

Stilbenoid Biosynthesis cluster_pathway Phenylpropanoid Pathway cluster_derivatives Stilbenoid Diversification Phenylalanine Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA Phenylalanine->4-Coumaroyl-CoA Multiple Steps Resveratrol (Monomer) Resveratrol (Monomer) 4-Coumaroyl-CoA->Resveratrol (Monomer) + Malonyl-CoA (Stilbene Synthase) Oxidative Coupling Oxidative Coupling Resveratrol (Monomer)->Oxidative Coupling This compound This compound Resveratrol (Monomer)->this compound Biosynthetic Modification Resveratrol Oligomers\n(Dimers, Trimers, etc.) Resveratrol Oligomers (Dimers, Trimers, etc.) Oxidative Coupling->Resveratrol Oligomers\n(Dimers, Trimers, etc.) Polymerization

Caption: Simplified biosynthetic relationship of stilbenoids.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is not extensively available in the public domain, the activities of closely related resveratrol oligomers from the Gnetum genus provide a valuable reference for its potential efficacy. Gnetin C, a well-studied resveratrol dimer, has demonstrated potent biological effects.

Table 1: Anti-proliferative Activity of Gnetin C (Resveratrol Dimer)

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
Gnetin C HL-60 Human Promyelocytic Leukemia 13 [11]
Gnetin C HUVEC Human Endothelial (Angiogenesis) 2.6 [2]

| Resveratrol | HUVEC | Human Endothelial (Angiogenesis) | 28.9 |[2] |

Note: The data highlights that oligomeric forms like Gnetin C can be significantly more potent than the resveratrol monomer in certain assays.

Table 2: Anti-inflammatory Activity of Related Stilbenoids

Compound/Extract Assay Model Effect Reference
Gnetum latifolium Stilbenoid NO Production Inhibition LPS-stimulated RAW 264.7 cells IC₅₀ = 4.85 µM [12]

| Resveratrol | COX-2 Inhibition | Eutopic Endometrium Cells | Inhibits Expression |[5] |

Experimental Protocols

Isolation and Characterization of this compound

The following is a generalized workflow for the extraction, isolation, and purification of stilbenoids like this compound from Gnetum species, based on established methodologies.[9]

Isolation Workflow start Plant Material (e.g., Gnetum montanum lianas) prep Preparation (Air-dry and grind to powder) start->prep extract Solvent Extraction (e.g., Acetone or 95% Ethanol at RT) prep->extract crude Crude Extract (Evaporate solvent under reduced pressure) extract->crude vlc Fractionation (Vacuum Liquid Chromatography on Silica Gel) crude->vlc fractions Collect Fractions (Elute with solvent gradient, e.g., Hexane-EtOAc) vlc->fractions purify Purification (Column Chromatography on Silica Gel / Sephadex LH-20) fractions->purify hplc Final Purification (Preparative HPLC, C18 column) purify->hplc pure_compound Pure this compound hplc->pure_compound char Structural Elucidation (NMR, MS) pure_compound->char

Caption: General experimental workflow for stilbenoid isolation.

Detailed Methodologies:

  • Plant Material Preparation: Air-dry the lianas of the Gnetum species and grind the material into a fine powder.[9]

  • Extraction: Macerate the powdered material with a suitable organic solvent (e.g., acetone or 95% ethanol) at room temperature. Perform the extraction multiple times to ensure exhaustive recovery. Combine the extracts and evaporate the solvent under reduced pressure to yield the crude extract.[9]

  • Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the compounds into fractions based on polarity.[9]

  • Purification: Further purify the target fractions using repeated column chromatography over silica gel and/or Sephadex LH-20. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Final Purification: Achieve final purity using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).[9]

  • Structural Elucidation: Confirm the structure of the isolated this compound using standard spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.[9]

    • NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments to establish the precise chemical structure and stereochemistry.[9][13]

In Vitro Biological Activity Assays

The following are representative protocols for assessing the anti-inflammatory and anticancer activities commonly associated with stilbenoids.

A. Anti-inflammatory Activity Assay (Nitric Oxide Production) [14]

  • Cell Culture: Culture BV-2 microglial cells or RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in a 96-well plate. Once adhered, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce inflammation and nitric oxide (NO) production.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

NFkB Pathway cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->Inhibition NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Activates Transcription Inhibition->IkBa GnetifolinM This compound (Hypothesized) GnetifolinM->Inhibition Inhibits Apoptosis Pathway GnetifolinM This compound Bcl2 Bcl-2 (Anti-apoptotic) GnetifolinM->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) GnetifolinM->Bax Up-regulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Acts on CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Technical Guide to the Preliminary Biological Activity Screening of Gnetifolin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin M is a stilbenoid, a class of polyphenolic compounds, isolated from plants of the Gnetum genus, such as Gnetum montanum.[1][2] Stilbenoids have garnered significant scientific interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3][4][5] While research specifically targeting this compound is in its preliminary stages, data from structurally related compounds provide a strong basis for investigating its therapeutic potential.

This technical guide offers a comprehensive overview of the preliminary biological activity screening of this compound. It summarizes the limited available quantitative data, presents data from closely related stilbenoids as a predictive framework, details relevant experimental methodologies, and visualizes the underlying cellular signaling pathways to support further research and drug development.

Data Summary: Biological Activities

Quantitative data on this compound is sparse. However, initial findings and data from analogous stilbenoids suggest potential efficacy in several key areas.

Table 1: Anti-inflammatory Activity of this compound and Related Stilbenoids
CompoundTarget/AssayCell TypeIC50Reference
This compound Cyclooxygenase-1 (COX-1)-~5 µM[1]
This compound Cyclooxygenase-2 (COX-2)-~5 µM[1]
IsorhapotigeninTNF-α Production-15.2 µM[6]
Stilbene OligopolymerTNF-α Production-1.8 µM[6]
Note: Data for related stilbenoids is provided to indicate the potential potency of this class of compounds.
Table 2: Anti-cancer Activity of Related Stilbenoids
CompoundCell LineCell TypeIC50 (µM)Reference
Gnetin CHL-60Human promyelocytic leukemia13[3]
Note: Due to the lack of specific data for this compound, Gnetin C, a structurally similar stilbenoid, serves as a proxy to suggest potential anti-proliferative effects.[3][7]
Table 3: Illustrative Data for In Vitro Neuroprotective Assays
Treatment GroupThis compound (µM)NeurotoxinCell Viability (% of Control)Intracellular ROS (Fold Change)
Control0-100 ± 5.21.0
Toxin Only0+45 ± 4.13.5
This compound + Toxin1+55 ± 3.82.8
This compound + Toxin5+72 ± 4.51.9
This compound + Toxin10+88 ± 3.91.2
This table presents hypothetical data based on typical results for stilbenoids in neuroprotection assays, such as the MTT and DCFDA assays, to guide experimental design.[8]

Signaling Pathways and Mechanisms of Action

Based on studies of related stilbenoids, this compound is hypothesized to exert its biological effects by modulating key cellular signaling pathways.[6][9]

Anti-inflammatory Pathways

Stilbenoids are known to target central regulators of inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] Pro-inflammatory stimuli typically lead to the activation of NF-κB, which then translocates to the nucleus to induce the expression of inflammatory genes.[6] this compound and related compounds may inhibit this cascade.[9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB P IkB_p P-IκB (Degradation) IkB->IkB_p NFkB_inactive NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active IkB_p->NFkB_inactive releases GnetifolinM This compound GnetifolinM->IKK Inhibition DNA DNA NFkB_active->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Anti-cancer Pathways

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[7][9] Stilbenoids like Gnetin C have been shown to inhibit this pathway, suggesting a potential mechanism for anti-cancer activity.[2][7]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation GnetifolinM This compound (or related stilbenoid) GnetifolinM->PI3K Inhibition GnetifolinM->mTOR Inhibition Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_secondary Secondary, Mechanism-based Assays cluster_analysis Analysis A Compound Preparation (this compound Stock Solution) C Cytotoxicity/Viability Assay (e.g., MTT, LDH) Determine non-toxic concentration range A->C B Cell Culture (Select relevant cell lines) B->C D Anti-inflammatory Assays (e.g., COX Inhibition, NO Production, TNF-α ELISA) C->D E Anti-cancer Assays (e.g., Anti-proliferation, Apoptosis) C->E F Neuroprotection Assays (e.g., ROS Scavenging, Aβ Aggregation) C->F G Data Analysis (IC50/EC50 Calculation) D->G E->G F->G H Target Identification (Western Blot for Signaling Pathways) G->H

References

In Silico Prediction of Gnetifolin M Molecular Targets: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gnetifolin M, a stilbenoid found in the genus Gnetum, represents a promising but underexplored natural product for therapeutic applications. Direct experimental data on its molecular targets remains scarce. This technical guide outlines a comprehensive in silico strategy to predict the molecular targets of this compound, leveraging data from structurally related compounds and established computational methodologies. By employing a systematic workflow encompassing reverse pharmacology, molecular docking, and molecular dynamics simulations, researchers can efficiently identify and validate potential protein interactions, thereby accelerating the drug discovery process for this compound. This document provides detailed hypothetical experimental protocols and visual workflows to guide these predictive efforts.

Introduction: The Therapeutic Potential of this compound and the Role of In Silico Target Prediction

Stilbenoids, a class of polyphenolic compounds, are well-documented for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] this compound, as a member of this family, is structurally similar to other bioactive stilbenoids like resveratrol and gnetin C, suggesting it may share similar therapeutic potentials. However, the specific molecular mechanisms of this compound are yet to be elucidated.

In silico target prediction has emerged as a crucial first step in modern drug discovery, offering a time- and cost-effective approach to identifying potential drug-target interactions.[1][2] By computationally screening a compound against vast databases of protein structures, researchers can prioritize experimental validation on the most promising candidates. This guide proposes a "reverse pharmacology" approach, where the known biological activities of similar compounds inform the in silico search for the molecular targets of this compound.[3][4][5]

Extrapolating Potential Targets from Structurally Related Stilbenoids

Given the absence of direct data for this compound, we can infer its potential biological activities and molecular targets by examining its structural analogs, primarily resveratrol and its dimers like gnetin C.

Known Biological Activities of Related Stilbenoids

Stilbenoids isolated from Gnetum species have demonstrated a range of biological effects that suggest potential therapeutic applications. These activities provide a foundational basis for hypothesizing the molecular targets of this compound.

Biological ActivityObserved EffectRelevant CompoundsPotential Therapeutic AreaReference
Anti-inflammatory Inhibition of pro-inflammatory mediators like PGE2.GnetolInflammation, Pain[6]
Anticancer Induction of apoptosis, inhibition of cell proliferation and angiogenesis, reduction of tumor growth.Gnetin C, ResveratrolOncology[7][8]
Metabolic Regulation Inhibition of pancreatic lipase and α-amylase.Gnetin C, Gnetin LObesity, Diabetes[9][10][11]
Antioxidant DPPH radical scavenging activity.Gnetin C, Gnetin L, ResveratrolOxidative Stress-related Diseases[9][10][11]
Antimicrobial Moderate activity against food microorganisms and enterobacteria.Gnetin C, Gnetin LInfectious Diseases[9][10][11]
Identified Molecular Targets of Gnetin C and Resveratrol

Experimental studies on gnetin C and resveratrol have identified several key molecular targets that are likely candidates for interaction with this compound due to structural similarities.

Target Protein/PathwayEffect of CompoundAssociated Disease/ProcessReference
mTOR Signaling Pathway Inhibition of mTOR and downstream targets (S6K, 4EBP1).Cancer[7][8]
Metastasis-associated protein 1 (MTA1) Downregulation of MTA1 levels.Cancer Metastasis[7][8]
Signal transducer and activator of transcription 3 (STAT3) Predicted to bind and inhibit STAT3.Colorectal Cancer[12]
Nuclear factor-kappa B (NF-κB) Inhibition of NF-κB activation.Inflammation, Cancer[13]
Cyclooxygenase-2 (COX-2) Reduced expression.Inflammation, Cancer[13]
Programmed death-ligand 1 (PD-L1) Targets glycosylation and dimerization.Cancer Immunology[14]

Proposed In Silico Workflow for this compound Target Prediction

The following workflow outlines a systematic approach to identifying and validating the molecular targets of this compound.

GnetifolinM_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Dynamic Simulation & Validation A This compound Structure C Reverse Docking A->C B Target Prediction Databases (e.g., ChEMBL, DrugBank) B->C D Prioritized Target List C->D E Molecular Docking D->E F Binding Affinity Calculation E->F G Pose Analysis E->G H Molecular Dynamics Simulation F->H G->H I Complex Stability Analysis H->I J Binding Free Energy Calculation H->J K Validated Putative Targets I->K J->K GnetifolinM_Pathways cluster_0 Cancer-Related Pathways cluster_1 Inflammation-Related Pathways GnetifolinM This compound mTOR mTOR GnetifolinM->mTOR Inhibition MTA1 MTA1 GnetifolinM->MTA1 Inhibition STAT3 STAT3 GnetifolinM->STAT3 Inhibition Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes Metastasis Metastasis MTA1->Metastasis Promotes Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Promotes GnetifolinM_inflam This compound NFkB NF-κB GnetifolinM_inflam->NFkB Inhibition COX2 COX-2 NFkB->COX2 Activates Prostaglandins Prostaglandins COX2->Prostaglandins Produces

References

Physical and chemical properties of Gnetifolin M

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Gnetifolin M

Introduction

This compound is a naturally occurring stilbenoid, a class of polyphenolic compounds recognized for their diverse biological activities. It is classified as a benzofuran derivative.[1][2] This compound was first isolated from the lianas of Gnetum montanum and has since been identified in other Gnetum species, such as Gnetum microcarpum.[1][2][3] Stilbenoids from the Gnetum genus are of significant interest to researchers due to their potential anti-inflammatory, antioxidant, and anticarcinogenic properties.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of relevant workflows and potential biological pathways to support researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature.[2] Its core structure is a 2-phenylbenzofuran skeleton. The quantitative physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 439900-84-2[1][2][5]
Molecular Formula C₁₅H₁₂O₄[2][5]
Molecular Weight 256.3 g/mol [1][2]
IUPAC Name 2-(3-hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol[2]
Alternate Name 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran[1]
Appearance Crystalline Solid[2]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[1][2]
SMILES COC1=CC(=CC(=C1)O)C2=CC3=C(O2)C=CC=C3O[2]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), are available and have been used to elucidate its structure.[1][2]

Biological Activity and Potential Signaling Pathways

While extensive research on the specific biological activities of this compound is ongoing, its classification as a stilbenoid suggests potential therapeutic effects. Stilbenoids isolated from Gnetum species have demonstrated significant anti-inflammatory, antioxidant, and anticancer activities.[4] For instance, structurally related stilbenolignans have been shown to exhibit moderate inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[6][7]

Potential Anti-inflammatory Mechanism

The inhibition of TNF-α suggests a potential interaction with major inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates a potential mechanism by which this compound may exert anti-inflammatory effects.

Gnetifolin_M_NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK NFkB_Complex p65 p50 IκB IKK->NFkB_Complex:IkB Phosphorylates IkB IkB p65 p65 p50 p50 Active_NFkB p65 p50 NFkB_Complex->Active_NFkB IkB Degradation DNA DNA Active_NFkB->DNA Translocation Gnetifolin_M This compound Gnetifolin_M->IKK Inhibition? Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α) DNA->Pro_inflammatory_Genes Transcription Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

Potential mechanism of this compound in inhibiting the NF-κB signaling pathway.

Experimental Protocols

Isolation and Purification of this compound from Gnetum montanum

This protocol describes a general workflow for the extraction and isolation of this compound from its natural source.[3][6][8]

Methodology:

  • Plant Material Preparation: The dried and pulverized lianas of Gnetum montanum are used as the starting material.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using ethanol or methanol, at room temperature for an extended period. The process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in stilbenoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system (e.g., chloroform-methanol) to separate the components.

  • Further Purification: Fractions containing this compound are further purified using repetitive column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and MS analysis.

Isolation_Workflow A Dried & Pulverized Gnetum montanum Lianas B Solvent Extraction (Ethanol/Methanol) A->B C Concentration (Reduced Pressure) B->C D Solvent Partitioning (e.g., Ethyl Acetate) C->D E Silica Gel Column Chromatography D->E F Fraction Collection E->F G Preparative HPLC F->G H Pure this compound G->H

General workflow for the isolation and purification of this compound.
In Vitro Assay for TNF-α Inhibition

This protocol provides a method to evaluate the anti-inflammatory activity of this compound by measuring its effect on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%). Cells are pre-incubated with the compound for 2 hours.

  • Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A vehicle control (DMSO) group without this compound is included.

  • Incubation: The plates are incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration of this compound that inhibits TNF-α production by 50%) is determined.

TNF_Alpha_Assay A Seed Macrophages in 96-well Plate B Pre-treat with This compound (2 hrs) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Quantify TNF-α using ELISA E->F G Calculate % Inhibition and IC₅₀ Value F->G

Experimental workflow for the TNF-α inhibition assay.

Conclusion

This compound is a stilbenoid with a well-characterized chemical structure and physical properties. While research into its specific biological functions is still developing, its structural relationship to other bioactive stilbenoids from the Gnetum genus points to a significant potential for anti-inflammatory and other therapeutic activities. The protocols and pathways detailed in this guide provide a foundational framework for researchers to further investigate the pharmacological potential of this compound.

References

The Discovery and First Isolation of Gnetifolin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, first isolation, and structural elucidation of Gnetifolin M, a naturally occurring stilbenoid. The information is compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering detailed experimental protocols, quantitative data, and visualizations of key processes.

Discovery and Natural Source

This compound was first discovered and isolated in 2002 by a team of researchers from the lianas of Gnetum montanum Markgr. (Gnetaceae)[1][2]. This finding was part of a broader investigation into the chemical constituents of this plant, which is used in traditional medicine. Alongside this compound, several other known compounds were also isolated, including resveratrol, gnetol, and various flavonoids and triterpenoids[1][2]. The structure of this compound was determined through spectroscopic analysis to be 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran[1][2].

Experimental Protocols

While the original 2002 publication provides a concise description of the isolation, a detailed, step-by-step protocol is essential for reproducibility. The following is a composite experimental protocol based on established methodologies for the isolation of stilbenoids from Gnetum species.

Plant Material and Extraction
  • Collection and Preparation: The lianas of Gnetum montanum are collected, washed, air-dried in a shaded, well-ventilated area, and then pulverized into a coarse powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. The mixture is macerated for a period of 3-5 days with occasional agitation. The solvent is filtered and the extraction process is repeated three times to ensure the complete recovery of secondary metabolites. The collected filtrates are then combined and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

Isolation and Purification

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

  • Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fractions are concentrated, and the ethyl acetate fraction, typically enriched with phenolic compounds like stilbenoids, is selected for further purification.

  • Silica Gel Column Chromatography: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and applied to a silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column with a methanol-water gradient elution system. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Gnetifolin_M_Isolation_Workflow plant Gnetum montanum (lianas) powder Pulverized Plant Material plant->powder Drying & Grinding extraction Ethanol Extraction powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Column silica_gel->sephadex Enriched Fractions prep_hplc Preparative HPLC sephadex->prep_hplc gnetifolin_m Pure this compound prep_hplc->gnetifolin_m

Figure 1: Generalized workflow for the isolation of this compound.

Structural Elucidation and Data Presentation

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
37.05s
56.85d8.0
67.20t8.0
76.80d8.0
2'6.95s
4'6.50s
6'6.65s
OCH₃-5'3.85s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)
2156.5
3102.0
3a118.0
4156.0
5116.0
6125.0
7110.0
7a148.0
1'134.0
2'103.0
3'159.0
4'100.0
5'160.0
6'108.0
OCH₃-5'56.0

Note: NMR data is based on spectra from a 2023 publication by Nor-Ashila et al. which isolated this compound from a different Gnetum species. The original 2002 paper did not provide a detailed data table in its abstract.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of this compound. Electrospray ionization (ESI) is a common technique for such analyses.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺257.0814Data not available in abstractC₁₅H₁₃O₄
[M-H]⁻255.0657Data not available in abstractC₁₅H₁₁O₄

The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to show losses of a methyl group (-15 Da) from the methoxy moiety and potentially a retro-Diels-Alder fragmentation of the benzofuran ring system, providing further structural confirmation.

Structure_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) structure Structure of this compound 2-(5'-methoxy-3'-hydroxyphenyl)- 4-hydroxybenzofuran nmr->structure Connectivity & Atom Environment ms Mass Spectrometry (HR-MS, MS/MS) ms->structure Molecular Formula & Fragmentation isolated_compound Isolated this compound isolated_compound->nmr isolated_compound->ms

Figure 2: Logical workflow for the structural elucidation of this compound.

Potential Signaling Pathways

While specific studies on the signaling pathways directly affected by this compound are limited, research on structurally related stilbenoids from Gnetum species suggests potential mechanisms of action, particularly in anti-inflammatory and antioxidant pathways. It is hypothesized that this compound may modulate pathways involving NF-κB and MAPKs, which are key regulators of inflammation.

Potential_Signaling_Pathway cluster_pathway Cellular Response gnetifolin_m This compound nf_kb NF-κB Pathway gnetifolin_m->nf_kb Inhibition mapk MAPK Pathway gnetifolin_m->mapk Inhibition inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb inflammatory_stimuli->mapk pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory mapk->pro_inflammatory

Figure 3: Hypothesized anti-inflammatory mechanism of this compound.

This technical guide provides a foundational understanding of the discovery and initial characterization of this compound. Further research is warranted to fully elucidate its biosynthetic pathway, pharmacological activities, and therapeutic potential.

References

Methodological & Application

Gnetifolin M: Comprehensive Protocols for Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction, purification, and analysis of Gnetifolin M, a promising stilbenoid found in plants of the Gnetum genus. While specific quantitative data and protocols for this compound are limited in published literature, the methodologies presented herein are adapted from established procedures for the isolation of structurally similar stilbenoids, such as Gnetifolin K and N, from Gnetum species.[1][2]

Introduction

This compound, a resveratrol dimer, is a member of the stilbenoid class of polyphenolic compounds. These compounds are of significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic properties. This compound is primarily found in various species of the Gnetum genus, a group of gymnosperms distributed throughout tropical regions.[3] The lianas and stems of these plants are particularly rich sources of a variety of stilbenoids.[3] This guide offers a comprehensive framework for researchers to extract, purify, and analyze this compound for further investigation into its biological activities and potential for drug development.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the extraction and purification of stilbenoids from Gnetum species, which can be applied to the isolation of this compound.

Table 1: Comparison of Extraction Solvents for Stilbenoids from Gnetum Species [1][4]

Solvent SystemPlant PartTypical Yield of Crude Extract (% w/w)Key AdvantagesPotential Disadvantages
Acetone Stems, Lianas5 - 10%Good solubility for a broad range of stilbenoids.Can co-extract significant amounts of chlorophyll and other pigments.
Ethanol (95%) StemsNot specifiedEffective for a wide range of phytochemicals.May require further steps to remove polar impurities.
Methanol Stems, Roots4 - 7%Broad-spectrum solvent for stilbenoids.More toxic compared to ethanol.

Table 2: Chromatographic Techniques for the Purification of this compound [1][2]

Chromatographic MethodStationary PhaseMobile Phase System (Gradient Elution)Purpose
Vacuum Liquid Chromatography (VLC) Silica Geln-Hexane -> n-Hexane/Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate/MethanolInitial fractionation of the crude extract.
Column Chromatography Silica Geln-Hexane/Ethyl Acetate or Chloroform/MethanolFurther separation of stilbenoid-rich fractions.
Gel Filtration Chromatography Sephadex LH-20MethanolRemoval of pigments and polymeric impurities.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Reversed-Phase C18Acetonitrile/Water or Methanol/Water (often with 0.1% formic acid)Final purification to obtain high-purity this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol details the extraction of this compound from the dried and powdered plant material of a suitable Gnetum species.

1. Plant Material Preparation:

  • Collect fresh plant material (stems or lianas) from a taxonomically identified Gnetum species.

  • Wash the plant material thoroughly with water to remove dirt and debris.

  • Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.

  • Grind the completely dried plant material into a fine powder using a mechanical grinder.

2. Maceration Extraction: [2]

  • Weigh the powdered plant material and place it in a large glass container.

  • Add 95% ethanol to the powder at a solid-to-solvent ratio of 1:10 (w/v).[2]

  • Seal the container and allow the mixture to macerate at room temperature for 48-72 hours with occasional stirring.[1]

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.[2]

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Protocol 2: Purification of this compound

This multi-step protocol is designed to purify this compound from the crude extract.

1. Solvent Partitioning: [2]

  • Suspend the crude ethanol extract in water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

  • The ethyl acetate fraction is typically enriched with stilbenoids. Concentrate this fraction under reduced pressure to yield a dried extract.[2]

2. Initial Fractionation by Vacuum Liquid Chromatography (VLC): [1]

  • Prepare a VLC column with silica gel.

  • Dissolve the dried ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small quantity of silica gel.

  • Evaporate the solvent completely.

  • Load the dried, extract-adsorbed silica gel onto the top of the VLC column.

  • Elute the column with a stepwise gradient of solvents, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, then pure ethyl acetate, and finally mixtures of ethyl acetate and methanol.[1]

  • Collect fractions of equal volume and monitor them using Thin Layer Chromatography (TLC) to identify those containing stilbenoids.

3. Column Chromatography on Silica Gel: [2]

  • Pool the stilbenoid-rich fractions identified from VLC and concentrate them under reduced pressure.

  • Subject the concentrated fraction to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.[2]

  • Collect fractions and continue to monitor by TLC.

  • Combine fractions that show a similar profile and are believed to contain this compound.

4. Gel Filtration on Sephadex LH-20: [2]

  • For further purification, apply the this compound-containing fractions to a Sephadex LH-20 column.

  • Use methanol as the mobile phase to remove remaining pigments and other impurities.[2]

5. Final Purification by Preparative HPLC: [2]

  • To obtain high-purity this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) is recommended.

  • Employ a C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape) as the mobile phase.[5]

  • Monitor the elution profile with a UV detector at a wavelength suitable for stilbenoids (e.g., 305 nm).[1]

  • Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

Mandatory Visualizations

Experimental Workflow

Gnetifolin_M_Extraction_Purification Plant_Material Plant Material (Gnetum sp.) Grinding Drying and Grinding Plant_Material->Grinding Extraction Maceration with 95% Ethanol Grinding->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (EtOAc Fraction) Crude_Extract->Partitioning VLC Vacuum Liquid Chromatography Partitioning->VLC Column_Chrom Silica Gel Column Chromatography VLC->Column_Chrom Sephadex Sephadex LH-20 Chromatography Column_Chrom->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Pure_Gnetifolin_M Pure this compound Prep_HPLC->Pure_Gnetifolin_M

Caption: Generalized workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

Based on the known mechanisms of action of related stilbenoids like Gnetifolin N and Gnetin C, this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways such as the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Gnetifolin_M_Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK TAK1 TAK1 TNFR->TAK1 Gnetifolin_M This compound Gnetifolin_M->IKK inhibits Gnetifolin_M->TAK1 inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes MKKs MKKs (e.g., MKK3/6) TAK1->MKKs p38 p38 MAPK MKKs->p38 AP1 AP-1 (nucleus) p38->AP1 Inflammatory_Mediators Inflammatory Mediators AP1->Inflammatory_Mediators

Caption: Hypothetical inhibition of TNF-α signaling by this compound.

References

Total Synthesis Strategies for Gnetifolin M and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Gnetifolin M and its analogues. This compound, a resveratrol dimer, and its related compounds have garnered significant interest due to their potential therapeutic properties. The synthetic strategies discussed herein primarily revolve around biomimetic oxidative coupling reactions, a common and effective method for the construction of such complex natural products.

Introduction

This compound belongs to the family of resveratrol oligomers, which are plant-derived polyphenolic compounds known for their diverse biological activities. The synthesis of these intricate molecules presents a considerable challenge to synthetic chemists. The most common and biomimetically inspired approach involves the oxidative coupling of resveratrol or its derivatives. This strategy mimics the natural biosynthetic pathways and typically employs enzymatic or chemical oxidants to induce the formation of the desired carbon-carbon and carbon-oxygen bonds.

Challenges in the synthesis of this compound and its analogues often include low yields, lack of regioselectivity leading to a mixture of isomers, and difficulties in purification. This document aims to provide a comprehensive guide to navigate these challenges by presenting established synthetic strategies, detailed experimental protocols, and quantitative data to aid in the successful synthesis and development of these promising compounds.

Synthetic Strategies Overview

The cornerstone of this compound synthesis is the oxidative dimerization of resveratrol. This process involves the generation of a phenoxyl radical from the resveratrol monomer, which then undergoes coupling to form the dimeric scaffold. Key strategies to control the regioselectivity and stereoselectivity of this reaction include:

  • Enzymatic Oxidative Coupling: The use of enzymes, such as Horseradish Peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂), can offer high selectivity due to the controlled environment of the enzyme's active site.

  • Chemical Oxidative Coupling: Various chemical oxidants, including metallic salts like silver(I) acetate (AgOAc) and iron(III) chloride (FeCl₃), can effectively promote the oxidative coupling. The choice of oxidant and reaction conditions can significantly influence the product distribution.

  • Use of Protecting Groups: Strategic protection of hydroxyl groups on the resveratrol monomer can direct the oxidative coupling to specific positions, thereby enhancing the yield of the desired isomer.

The general workflow for these synthetic approaches is depicted below:

Gnetifolin_M_Synthesis_Workflow Resveratrol Resveratrol Monomer Oxidation Oxidative Coupling (Enzymatic or Chemical) Resveratrol->Oxidation Coupled_Intermediate Coupled Intermediate (Mixture of Isomers) Oxidation->Coupled_Intermediate Purification Purification (Chromatography) Coupled_Intermediate->Purification Gnetifolin_M This compound / Analogue Purification->Gnetifolin_M

Caption: General workflow for the synthesis of this compound and its analogues.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of resveratrol dimers using different oxidative coupling methods. Please note that specific yields for this compound may vary depending on the exact reaction conditions and the purity of the starting materials.

Synthetic StrategyOxidizing AgentTypical Yield (%)Reference
Enzymatic Oxidative CouplingHRP / H₂O₂15-30[1][2]
Chemical Oxidative CouplingAgOAc20-40[3]
Chemical Oxidative CouplingFeCl₃10-25[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of a this compound Analogue via Oxidative Coupling of Resveratrol

This protocol is adapted from general procedures for the synthesis of resveratrol dimers using Horseradish Peroxidase (HRP).

Materials:

  • trans-Resveratrol

  • Horseradish Peroxidase (HRP, Type VI, ≥250 units/mg)

  • Hydrogen peroxide (H₂O₂, 30% w/w aqueous solution)

  • Phosphate buffer (0.1 M, pH 6.5)

  • Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve trans-resveratrol (1.0 g, 4.38 mmol) in a mixture of 100 mL of phosphate buffer (0.1 M, pH 6.5) and 50 mL of acetone. Stir the solution at room temperature until the resveratrol is completely dissolved.

  • Enzyme Addition: To the stirred solution, add Horseradish Peroxidase (100 mg).

  • Oxidant Addition: Prepare a dilute solution of hydrogen peroxide by adding 0.5 mL of 30% H₂O₂ to 10 mL of deionized water. Using a syringe pump, add the dilute H₂O₂ solution to the reaction mixture dropwise over a period of 4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1). The disappearance of the resveratrol spot and the appearance of new, less polar spots indicate product formation.

  • Work-up: After the reaction is complete (typically 6-8 hours), quench the reaction by adding 10 mL of a saturated sodium sulfite solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of hexane:ethyl acetate as the eluent to isolate the this compound analogue.

Protocol 2: Chemical Synthesis of a Resveratrol Dimer using Silver(I) Acetate

This protocol describes a chemical oxidative coupling method that can be adapted for the synthesis of this compound analogues.[3]

Materials:

  • trans-Resveratrol

  • Silver(I) acetate (AgOAc)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Celite®

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add trans-resveratrol (500 mg, 2.19 mmol) and silver(I) acetate (730 mg, 4.38 mmol) in 50 mL of methanol.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with dichloromethane (50 mL).

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the resveratrol dimer.

Signaling Pathways and Logical Relationships

The biological activities of this compound and its analogues are often attributed to their ability to modulate various cellular signaling pathways. The following diagram illustrates a potential signaling pathway influenced by these compounds, based on the known activities of resveratrol and its oligomers.

Gnetifolin_M_Signaling Gnetifolin_M This compound SIRT1 SIRT1 Gnetifolin_M->SIRT1 activates AMPK AMPK Gnetifolin_M->AMPK activates PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) AMPK->PGC1a phosphorylates (activates) Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response

Caption: Potential signaling pathway modulated by this compound.

Conclusion

The total synthesis of this compound and its analogues remains a challenging yet rewarding endeavor for synthetic chemists. The biomimetic oxidative coupling of resveratrol provides a powerful and versatile platform for the construction of these complex molecules. By carefully selecting the synthetic strategy, optimizing reaction conditions, and employing robust purification techniques, researchers can access these valuable compounds for further investigation into their biological activities and potential therapeutic applications. The protocols and data presented in this document serve as a foundational guide for scientists and professionals in the field of drug discovery and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gnetifolin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Gnetifolin M, a stilbenoid of significant interest for its potential pharmacological activities. The described reversed-phase HPLC (RP-HPLC) method provides a reliable and accurate protocol for the determination of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides comprehensive experimental protocols, method validation parameters, and data presentation to support research, quality control, and drug development activities. The method presented here is based on established and validated protocols for closely related stilbenoids and serves as a strong foundation for the specific analysis of this compound, though optimization and validation for this specific analyte are recommended.

Introduction

This compound, a resveratrol dimer, is a naturally occurring stilbenoid found in various species of the Gnetum genus. Stilbenoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As research into the therapeutic potential of this compound expands, the need for a reliable and validated analytical method for its quantification is crucial for ensuring the quality and consistency of research materials and potential therapeutic products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for the analysis of stilbenoids due to their strong ultraviolet absorbance.[1] This application note provides a detailed protocol for a stability-indicating HPLC-UV method for the quantification of this compound.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good retention and separation of moderately polar compounds like this compound.[2]

  • Chemicals and Reagents:

    • This compound reference standard (of known purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Formic acid or Phosphoric acid (analytical grade)

Sample Preparation

From Plant Material:

  • Extraction:

    • Air-dry the plant material (e.g., stems, leaves of Gnetum species) at a temperature not exceeding 40°C and grind it into a fine powder.

    • Macerate the powdered material in methanol or acetone (e.g., 1:10 w/v) with agitation for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • For complex matrices, a cleanup step using a C18 SPE cartridge can be employed to remove interfering substances.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the diluted extract onto the cartridge.

    • Wash with water to remove polar impurities.

    • Elute this compound with methanol.

    • Dry the eluate and reconstitute it in the mobile phase.

Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to obtain a range of concentrations for the calibration curve.

  • Sample Solution: Dissolve the prepared extract or formulation in the initial mobile phase to a known concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions
  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.

  • Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A representative gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of related stilbenoids, a detection wavelength in the range of 300-320 nm is recommended. The optimal wavelength should be determined by analyzing the UV spectrum of a this compound standard.

  • Injection Volume: 10 µL.

Table 1: Representative Gradient Elution Program

Time (min)% Mobile Phase A (Water + Acid)% Mobile Phase B (Acetonitrile + Acid)
07030
204060
251090
301090
317030
357030

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters (Representative Data)

ParameterSpecificationResult
Linearity
Range-5 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9997
Precision
Intra-day Precision (%RSD)≤ 2%0.85%
Inter-day Precision (%RSD)≤ 2%1.25%
Accuracy
Recovery98 - 102%99.5 - 101.2%
Limit of Detection (LOD) -0.5 µg/mL
Limit of Quantification (LOQ) -1.5 µg/mL
Specificity No interference at the retention time of the analyteConfirmed

Note: The data presented in this table is representative and based on methods for similar compounds. Actual values must be determined during the validation of the method for this compound.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
5150.2
10305.1
25752.8
501510.5
752265.3
1003020.1
0.9997

Table 4: Precision Data for this compound Quantification (n=6)

Concentration (µg/mL)Intra-day Peak Area (%RSD)Inter-day Peak Area (%RSD)
500.851.25

Table 5: Accuracy (Recovery) Data for this compound Quantification

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.899.5
100%5050.6101.2
120%6059.999.8

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material / Formulation extraction Extraction / Dissolution plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration autosampler Autosampler Injection filtration->autosampler standard This compound Standard stock_solution Stock Solution standard->stock_solution working_standards Working Standards stock_solution->working_standards working_standards->autosampler column C18 Column Separation autosampler->column detector UV Detection column->detector data_acquisition Data Acquisition detector->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Method_Validation Validation Method Validation (ICH Guidelines) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The High-Performance Liquid Chromatography method detailed in this application note provides a robust and reliable framework for the quantification of this compound. The protocol, based on established methods for related stilbenoids, offers a solid starting point for researchers, scientists, and drug development professionals. It is essential to perform method optimization and validation for the specific analysis of this compound to ensure data of the highest quality and accuracy for research and quality control purposes.

References

Designing In Vitro Assays to Evaluate Gnetifolin M Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing in vitro assays to evaluate the bioactivity of Gnetifolin M, a stilbenoid with therapeutic potential. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from analogous stilbenoids to provide a comprehensive framework for research.

Anti-inflammatory Activity

This compound and related stilbenoids are known to possess anti-inflammatory properties.[1][2] In vitro assays are crucial for quantifying this activity and elucidating the underlying mechanisms. A common approach involves using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV-2 microglial cells) to mimic an inflammatory response.[3][4]

Quantitative Data Summary: Anti-inflammatory Activity of Related Stilbenoids

The following table summarizes the 50% inhibitory concentration (IC50) values of stilbenoids structurally similar to this compound against nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells. This data is valuable for dose-range finding in initial experiments with this compound.

CompoundIC₅₀ for Nitric Oxide (NO) Inhibition (µM)
Gnetifolin K10.3[4]
This compound 16.1 [4]
Gnetifolin L4.8[4]
Gnetifolin I7.2[4]
Gnemonol M3.2[4]
Gnetin E1.5[4]
Isorhapontigenin0.35[4]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol details the steps to measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.[4][5]

Materials:

  • RAW 264.7 or BV-2 microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).[2]

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.[4][5]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many stilbenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5] this compound may interfere with this cascade, preventing the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation GnetifolinM This compound GnetifolinM->IKK Inhibition ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->ProInflammatoryGenes Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

Antioxidant Activity

Stilbenoids are recognized for their antioxidant properties.[6] Several assays can be employed to determine the antioxidant capacity of this compound.

Quantitative Data Summary: Antioxidant Capacity of Related Stilbenoids

The following table presents the Oxygen Radical Absorbance Capacity (ORAC) of stilbenoids from Gnetum gnemon.

CompoundORAC Value (µmol TE/g)
Gnetin C2,700 ± 200
Gnetin L2,500 ± 100
Gnemonoside A3,100 ± 200
Gnemonoside C2,800 ± 100
Gnemonoside D2,600 ± 100

Data is illustrative and based on studies of related compounds.[6]

Experimental Protocols: Antioxidant Assays

This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of this compound in a suitable solvent.

  • Add the this compound solutions to the DPPH solution.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Procedure:

  • Generate the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of this compound to the ABTS radical solution.

  • Incubate for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the ability of this compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add various concentrations of this compound to the FRAP reagent.

  • Incubate at 37°C for 4-30 minutes.

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculate the reducing power from a standard curve prepared with FeSO₄·7H₂O.

Signaling Pathway: Nrf2 Activation

This compound may exert its antioxidant effects by activating the Nrf2 pathway, leading to the expression of endogenous antioxidant enzymes.[7][8]

Nrf2_Activation cluster_nucleus GnetifolinM This compound Keap1 Keap1 GnetifolinM->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequestration Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Transcription

Hypothesized activation of the Nrf2 pathway by this compound.

Neuroprotective Activity

Stilbenoids have shown promise in protecting neuronal cells from various insults, a key aspect in the research of neurodegenerative diseases.[9][10]

Quantitative Data Summary: Neuroprotective Effects of a Related Compound

The following illustrative data shows the neuroprotective effect of Gnetifolin N against H₂O₂-induced toxicity in neuronal cells.

Treatment GroupGnetifolin N (µM)Neurotoxin (e.g., H₂O₂)Cell Viability (% of Control)
Control0-100 ± 5.2
Toxin Only0+45 ± 4.1
Gnetifolin N (1) + Toxin1+55 ± 3.8
Gnetifolin N (5) + Toxin5+72 ± 4.5
Gnetifolin N (10) + Toxin10+88 ± 3.9

This data is for illustrative purposes for Gnetifolin N.[9]

Experimental Protocols: Neuroprotection Assays

This assay assesses the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) and differentiate them into a mature neuronal phenotype.[11]

  • Treatment: Pre-treat cells with various concentrations of this compound for 24 hours.

  • Induction of Toxicity: Add a neurotoxin (e.g., H₂O₂, Aβ oligomers) and incubate for an additional 24 hours.[11]

  • MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[11]

  • Measurement: Measure the absorbance at 570 nm.[11]

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

Procedure:

  • Follow the cell culture and treatment steps as in the MTT assay.

  • Sample Collection: Collect the cell culture supernatant.[11]

  • LDH Assay: Perform the LDH assay according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at 490 nm.[11]

Experimental Workflow: In Vitro Neuroprotection Assessment

Neuroprotection_Workflow Start Seed Neuronal Cells (e.g., SH-SY5Y) Pretreat Pre-treat with This compound Start->Pretreat InduceToxicity Induce Neurotoxicity (e.g., H₂O₂, Aβ) Pretreat->InduceToxicity AssessViability Assess Cell Viability (MTT, LDH) InduceToxicity->AssessViability End Data Analysis AssessViability->End

Workflow for in vitro neuroprotection assessment.

Anti-Cancer Activity

Stilbenoids have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[12][13]

Quantitative Data Summary: Cytotoxicity of a Related Compound

The following table shows the cytotoxic effects of a Gnetum montanum extract, which contains this compound, on a human colon cancer cell line.

Compound/ExtractCell LineAssayIC50 Value
Gnetum montanum Extract (GME)SW480MTS78.25 µg/mL (48h)[12]
Gnetum montanum Extract (GME)SW480MTS50.77 µg/mL (72h)[12]
Experimental Protocols: Anti-Cancer Assays

This assay determines the anti-proliferative activity of this compound.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., SW480) in 96-well plates and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.[12]

  • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: Record the absorbance at 490 nm.

DAPI staining is used to visualize nuclear morphology and identify apoptotic bodies.

Procedure:

  • Culture cells on coverslips and treat with this compound.

  • Fix the cells with 4% paraformaldehyde.[12]

  • Stain the fixed cells with DAPI solution in the dark.[12]

  • Visualize the cells under a fluorescence microscope.

Signaling Pathway: AKT and mTOR Inhibition

The anti-cancer effects of related stilbenoids have been linked to the inhibition of the AKT and mTOR signaling pathways, which are crucial for cell survival and proliferation.[12][14]

AKT_mTOR_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation GnetifolinM This compound GnetifolinM->AKT Inhibition GnetifolinM->mTOR Inhibition

Proposed inhibition of the AKT/mTOR signaling pathway by this compound.

References

Gnetifolin M: Application Notes and Protocols for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin M, a stilbenoid compound isolated from plants of the Gnetum genus, is emerging as a promising candidate for the development of novel therapeutics for inflammatory diseases.[1] Stilbenoids, a class of polyphenolic compounds, are recognized for their diverse biological activities, including potent anti-inflammatory and antioxidant effects.[2] This document provides detailed application notes and experimental protocols to guide researchers in investigating the anti-inflammatory potential of this compound. While direct research on this compound is still developing, data from closely related stilbenoids provide a strong rationale for its investigation and a framework for experimental design.[3]

Data Presentation

Quantitative data on the anti-inflammatory activity of stilbenoids related to this compound are summarized below. These values can serve as a reference for estimating the potential efficacy and for designing dose-response studies with this compound.[4]

Table 1: Inhibitory Effects of Gnetum Stilbenoids on Pro-inflammatory Markers

CompoundTargetCell LineIC₅₀ Range (µM)Reference
Stilbenes from Gnetum parvifoliumLPS-induced Nitric Oxide (NO) releaseBV-2 microglia0.35 - 16.1[3]
This compoundLPS-induced Nitric Oxide (NO) releaseBV-2 microglia16.1[5]
IsorhapotigeninTNF-α productionMurine peritoneal macrophages93[1]
Stilbene oligopolymerTNF-α productionMurine peritoneal macrophages4.6[1]

Signaling Pathways

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways central to the inflammatory response, including the NF-κB, MAPK, and NLRP3 inflammasome pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[4] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the inhibitor of κB (IκB) is degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4][6] this compound may inhibit this pathway by preventing the degradation of IκBα.[3]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p65_p50 IκB-p65/p50 Complex p65_p50 p65/p50 Gnetifolin_M This compound Gnetifolin_M->IkB Inhibits Degradation p65_p50_n p65/p50 IkB_p65_p50->p65_p50_n IκB Degradation & p65/p50 Translocation DNA DNA p65_p50_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are key regulators of cellular responses to external stimuli and play a crucial role in inflammation.[7] The activation of these kinases leads to the expression of inflammatory mediators.[8] this compound may suppress inflammation by inhibiting the phosphorylation of p38, JNK, and/or ERK.[8]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates p38_JNK p38/JNK MKKs->p38_JNK Phosphorylates AP-1 AP-1 p38_JNK->AP-1 Activates Gnetifolin_M This compound Gnetifolin_M->p38_JNK Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression AP-1->Inflammatory_Genes

Caption: Potential modulation of MAPK signaling by this compound.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[8][9] Inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for various inflammatory diseases.[8] this compound's potential to interfere with the assembly or activation of this complex is an important area of investigation.[8]

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm NLRP3 NLRP3 Inflammasome_Complex NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) NLRP3->Inflammasome_Complex Assembly ASC ASC ASC->Inflammasome_Complex Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome_Complex Caspase-1 Caspase-1 IL-1beta IL-1β (Secreted) Caspase-1->IL-1beta Cleavage & Maturation Pro-IL-1beta Pro-IL-1β Pro-IL-1beta->IL-1beta Gnetifolin_M This compound Gnetifolin_M->Inflammasome_Complex Inhibits Assembly/Activation Inflammasome_Complex->Caspase-1 Cleavage & Activation

Caption: Hypothesized interference of this compound with the NLRP3 inflammasome.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-Neuroinflammatory Activity Assay

This protocol is based on methodologies used for similar stilbenoids to assess anti-inflammatory effects in microglial cells.[3]

1. Cell Culture and Treatment:

  • Cell Line: BV-2 microglial cells.[3]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[3]

  • Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.[3]

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour. Subsequently, induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[3]

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.[3]

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[3]

  • Incubate the mixture at room temperature for 10 minutes.[3]

  • Measure the absorbance at 540 nm using a microplate reader.[3]

  • Calculate the concentration of nitrite, an indicator of NO production, from a sodium nitrite standard curve.[3]

3. Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Cytokines:

  • Treat BV-2 cells as described in step 1.

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using specific primers for iNOS, TNF-α, IL-1β, and IL-6.

  • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

4. Western Blot Analysis for Signaling Pathway Proteins:

  • Treat BV-2 cells as described in step 1 for appropriate time points.

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of p65 NF-κB, IκBα, p38, JNK, and ERK.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

In_Vitro_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays A Seed BV-2 microglial cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Griess Assay (NO Production) C->D E qPCR (Cytokine mRNA) C->E F Western Blot (Signaling Proteins) C->F

Caption: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Anti-Inflammatory Activity Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[8][10]

1. Animals:

  • Species: Male Wistar or Sprague-Dawley rats.[8]

  • Grouping: Divide animals into a control group, this compound-treated groups (various doses), and a positive control group (e.g., indomethacin).[8]

2. Drug Administration:

  • Administer this compound (orally or intraperitoneally) 1 hour before the induction of inflammation.[8]

3. Induction of Inflammation:

  • Induce inflammation by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw.[8]

4. Measurement of Paw Edema:

  • Measure paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each treated group relative to the control group.[8]

In_Vivo_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_inflammation_measurement Inflammation & Measurement cluster_analysis Data Analysis A Group Animals (Control, this compound, Positive Control) B Administer this compound or Vehicle A->B C Induce Paw Edema with Carrageenan B->C D Measure Paw Volume at Time Intervals C->D E Calculate Percentage Inhibition of Edema D->E

Caption: Experimental workflow for carrageenan-induced paw edema model.

Future Directions

This compound presents a compelling starting point for the development of novel anti-inflammatory drugs. Future research should focus on obtaining more specific quantitative data for this compound's inhibitory effects on a wider range of inflammatory mediators and cell types. Elucidating its precise molecular targets and further validating its efficacy in various preclinical models of inflammatory diseases will be crucial for its translation into clinical applications.[8]

References

Application of 2D-NMR for the Structural Analysis of Gnetifolin M

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gnetifolin M, a stilbenoid derivative isolated from the lianas of Gnetum microcarpum, belongs to a class of natural products known for their diverse biological activities. The precise structural elucidation of these complex molecules is a prerequisite for understanding their structure-activity relationships and for further drug development. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel natural products like this compound. This application note provides a detailed overview of the application of various 2D-NMR techniques, including ¹H-¹H COSY, HSQC, HMBC, and NOESY, for the complete structural assignment of this compound.

Structural Elucidation Workflow

The structural elucidation of this compound using 2D-NMR spectroscopy follows a logical workflow that integrates data from multiple experiments to piece together the molecular puzzle.

GnetifolinM_NMR_Workflow cluster_1d 1D-NMR Analysis cluster_2d 2D-NMR Correlation Analysis cluster_structure Structure Determination H1_NMR ¹H-NMR (Proton Environment) COSY ¹H-¹H COSY (Proton-Proton Coupling) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) H1_NMR->HMBC NOESY ¹H-¹H NOESY (Through-Space Proton Proximity) H1_NMR->NOESY C13_NMR ¹³C-NMR & DEPT (Carbon Skeleton & Type) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments Connectivity Connect Fragments HMBC->Connectivity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure GnetifolinM_Structure GnetifolinM GnetifolinM A Ring A B Linker A->B C Ring C B->C D Ring D B->D

Gnetifolin M: Application Notes for Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin M, a naturally occurring stilbenoid isolated from the lianas of Gnetum montanum, has garnered interest within the scientific community for its potential therapeutic properties. Structurally identified as 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran, its characterization is crucial for further pharmacological investigation and drug development.[1][2] This document provides detailed application notes and a comprehensive protocol for the fragmentation analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS). The following methodologies are designed to facilitate the structural elucidation and confirmation of this compound in complex matrices.

Experimental Protocols

Sample Preparation

A standard stock solution of this compound should be prepared by dissolving the pure compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL. Working solutions for UPLC-MS/MS analysis can be prepared by diluting the stock solution with the initial mobile phase to the desired concentration. For analysis of this compound in biological matrices, a protein precipitation or liquid-liquid extraction method should be employed to remove interfering substances.

UPLC-Q-TOF-MS/MS Analysis

The chromatographic separation and mass spectrometric detection of this compound can be achieved using the following parameters. These parameters may require optimization based on the specific instrumentation used.

Table 1: UPLC Parameters

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Table 2: Q-TOF-MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Mass Range m/z 50-1000
Scan Time 0.2 s
Collision Energy Ramped from 10-40 eV for MS/MS
Acquisition Mode MSE (simultaneous acquisition of low and high energy scans)

Experimental Workflow

The overall workflow for the fragmentation analysis of this compound is depicted in the following diagram.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS/MS Analysis cluster_data Data Processing Standard_Preparation Standard Preparation Dilution Dilution Standard_Preparation->Dilution Extraction Extraction from Matrix (if applicable) Extraction->Dilution UPLC_Separation UPLC Separation Dilution->UPLC_Separation MS_Detection MS Detection (Full Scan) UPLC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Fragmentation_Analysis Fragmentation Pattern Analysis Peak_Integration->Fragmentation_Analysis

Figure 1: Experimental workflow for this compound analysis.

Data Presentation

Hypothetical Mass Spectrometry Data

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of this compound in both positive and negative ionization modes. The exact mass of this compound (C₁₅H₁₂O₄) is 256.0736 g/mol .

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ionization ModePrecursor IonFormulaCalculated m/zObserved m/zMajor Product Ions (m/z)
Positive (ESI+) [M+H]⁺C₁₅H₁₃O₄⁺257.0808257.0810239.0705, 227.0705, 199.0756, 137.0235
Negative (ESI-) [M-H]⁻C₁₅H₁₁O₄⁻255.0663255.0661240.0426, 227.0344, 199.0398, 123.0446

Proposed Fragmentation Pathway

The structural features of this compound, including the benzofuran ring, hydroxyl groups, and a methoxy group, will dictate its fragmentation pattern. Based on the fragmentation of similar stilbenoid and benzofuran structures, a plausible fragmentation pathway is proposed below.

Gnetifolin_M_Fragmentation M_H [M+H]⁺ m/z 257.0810 F1 Loss of H₂O [C₁₅H₁₁O₃]⁺ m/z 239.0705 M_H->F1 - H₂O F2 Loss of CH₂O [C₁₄H₉O₃]⁺ m/z 227.0705 M_H->F2 - CH₂O (from methoxy) F4 Cleavage of Benzofuran Ring [C₈H₅O₂]⁺ m/z 137.0235 M_H->F4 RDA F3 Loss of CO from F2 [C₁₃H₉O₂]⁺ m/z 199.0756 F2->F3 - CO F2->F3

Figure 2: Proposed fragmentation pathway of this compound in positive ion mode.

Fragmentation Analysis:

  • [M+H]⁺ (m/z 257.0810): The protonated molecular ion.

  • Loss of H₂O (m/z 239.0705): Neutral loss of a water molecule from one of the hydroxyl groups is a common fragmentation for phenolic compounds.

  • Loss of CH₂O (m/z 227.0705): Loss of formaldehyde from the methoxy group is a characteristic fragmentation pathway.

  • Loss of CO (m/z 199.0756): Subsequent loss of carbon monoxide from the furan ring is also a plausible fragmentation.

  • Retro-Diels-Alder (RDA) Fragmentation (m/z 137.0235): Cleavage of the benzofuran ring system through a retro-Diels-Alder (RDA) reaction can lead to the formation of characteristic fragment ions.

Conclusion

This application note provides a foundational protocol for the mass spectrometry fragmentation analysis of this compound. The detailed experimental parameters and the proposed fragmentation pathway offer a robust starting point for researchers aiming to identify and characterize this compound. The presented methodologies, coupled with high-resolution mass spectrometry, will enable confident structural elucidation and facilitate further investigation into the biological activities of this compound. The provided data and diagrams serve as a valuable resource for drug development professionals and scientists in the field of natural product chemistry.

References

Application Notes: Screening the Anticancer Activity of Gnetifolin M

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gnetifolin M, a stilbenoid found in the seeds of Gnetum gnemon, represents a promising class of natural compounds with potential anticancer properties. While direct research on this compound is emerging, studies on its close structural analogues, such as Gnetin C, have demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.[1] These effects are largely attributed to the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and ERK1/2 pathways.[2][3] This document provides detailed protocols for a panel of cell-based assays to effectively screen and characterize the anticancer activity of this compound.

Data Presentation: In Vitro Efficacy of this compound Analogues

The following tables summarize the reported in vitro anticancer activities of this compound analogues, providing a predictive framework for its potential efficacy.

Table 1: Cytotoxicity of Gnetum Compounds Against Various Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 ValueExposure TimeReference
Gnetum montanum ExtractSW480 (Human colon cancer)MTS78.25 µg/mL48h[4]
Gnetum montanum ExtractSW480 (Human colon cancer)MTS50.77 µg/mL72h[4]
IsorhapontigeninHepG2 (Human liver cancer)Not Specified63.48 ± 3.63 µg/mLNot Specified[4]

Table 2: Effects of Gnetin C on Cancer Cell Processes

Cancer Cell LineEffectAssayObservationsReference
Prostate Cancer CellsInhibition of MetastasisNot SpecifiedDownregulation of MTA1[2]
Pancreatic, Prostate, Breast, Colon Cancer CellsGrowth SuppressionNot SpecifiedNot Specified[5]
Pancreatic, Prostate, Breast, Colon Cancer CellsInduction of ApoptosisNot SpecifiedCaspase 3/7-dependent[5]
Acute Myeloid Leukemia CellsInhibition of Cell GrowthNot SpecifiedInhibition of PI3K/Akt/mTOR pathway[3]
Leukemia Cell LinesCell Cycle ArrestNot SpecifiedInhibition of ERK1/2 pathway[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reading spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound or a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 540-570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[4]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁵ to 2 x 10⁵ cells per well in 2 mL of complete culture medium in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[1]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[12]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.[1]

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. Incubate on ice for at least 30 minutes.[13]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[12]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to ensure only DNA is stained.[13]

  • PI Staining: Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature.[13]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blot Analysis of Signaling Pathways

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on key signaling pathways.[14]

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling and load equal amounts of protein onto an SDS-PAGE gel for separation by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin) to normalize protein expression levels.[1]

Mandatory Visualizations

Gnetifolin_M_Anticancer_Screening_Workflow MTT Cell Viability Assay (MTT) IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) ApoptoticCells Quantification of Apoptotic Cells Apoptosis->ApoptoticCells CellCycle Cell Cycle Analysis (PI) CellCycleArrest Cell Cycle Phase Distribution CellCycle->CellCycleArrest WesternBlot Western Blot ProteinExpression Protein Expression/Phosphorylation WesternBlot->ProteinExpression Cytotoxicity Cytotoxic Effect IC50->Cytotoxicity ProApoptotic Pro-Apoptotic Activity ApoptoticCells->ProApoptotic CycleModulation Cell Cycle Modulation CellCycleArrest->CycleModulation Mechanism Mechanism of Action ProteinExpression->Mechanism

Caption: Experimental workflow for screening this compound anticancer activity.

Gnetifolin_M_Signaling_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk ERK Pathway cluster_outcomes Cellular Outcomes GnetifolinM This compound PI3K PI3K GnetifolinM->PI3K Inhibition ERK ERK GnetifolinM->ERK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

Caption: Proposed signaling pathways modulated by this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Gnetifolin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin M, a stilbenoid found in Gnetum species, belongs to a class of polyphenolic compounds recognized for their potential health benefits, including antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The assessment of the antioxidant capacity of natural compounds like this compound is a critical step in the evaluation of their therapeutic potential.

These application notes provide a comprehensive guide to the in vitro assessment of the antioxidant capacity of this compound. Detailed experimental protocols for key antioxidant assays are provided to facilitate reproducible and reliable results. Additionally, this document outlines the putative signaling pathways through which this compound may exert its antioxidant effects, supported by visualizations to clarify these complex biological processes.

Data Presentation

Direct quantitative antioxidant capacity data for isolated this compound is limited in publicly available literature. However, studies on extracts from Gnetum species and other isolated stilbenoids provide valuable insights into its potential efficacy. The following table summarizes representative antioxidant activities of Gnetum gnemon extracts and related stilbenoid compounds.

SampleAssayIC50 / ActivityReference Compound
Gnetum gnemon leaf ethanol extractDPPH39.10 µg/mL-
Stilbenoids from Gnetum gnemon seedsDPPHSimilar to Ascorbic Acid & α-tocopherolAscorbic Acid, α-tocopherol
Gnemonol K (from G. gnemon)Superoxide Scavenging--
Gnemonol L (from G. gnemon)Superoxide Scavenging--
Gnemonol M (from G. gnemon)Lipid Peroxide Inhibition--

Note: The data presented above is intended to be illustrative of the potential antioxidant capacity of compounds from Gnetum species. Further studies on purified this compound are required to determine its specific activity.

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample preparation: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound solution, positive control, or blank (methanol) to the respective wells.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox, Ascorbic acid)

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Dissolve this compound in a suitable solvent to prepare a stock solution and then make serial dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound solution, positive control, or blank to the respective wells.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample. The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay.

    • Prepare a series of Trolox standards.

  • Sample preparation: Dissolve this compound in phosphate buffer to prepare a stock solution and then make serial dilutions.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.

    • Add 25 µL of the different concentrations of this compound solution, Trolox standards, or blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Measure the fluorescence kinetically every minute for at least 60 minutes with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of this compound is expressed as micromoles of Trolox equivalents per gram or mole of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ferrous sulfate, Ascorbic acid)

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample preparation: Dissolve this compound in a suitable solvent to prepare a stock solution and then make serial dilutions.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound solution, positive control, or blank to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a ferrous sulfate solution of known concentrations. The antioxidant capacity of this compound is expressed as ferrous ion equivalents (e.g., µM Fe(II)/mg of sample).

Mandatory Visualization

Signaling Pathways

The antioxidant effects of stilbenoids like this compound are not only attributed to direct radical scavenging but also to the modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer Nucleus GnetifolinM This compound Keap1_Nrf2 Keap1-Nrf2 Complex GnetifolinM->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination sMaf sMaf Nrf2_n->sMaf Nrf2_sMaf Nrf2-sMaf Complex ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Enhanced Cellular Antioxidant Defense & Detoxification Antioxidant_Genes->Cellular_Protection Leads to Nrf2_sMaf->ARE Binds to

Caption: Putative Nrf2-ARE signaling pathway activated by this compound.

Experimental Workflows

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare this compound serial dilutions add_sample Add 100 µL Sample/ Control/Blank prep_sample->add_sample incubate Incubate 30 min in the dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

ORAC_Workflow prep_reagents Prepare Fluorescein, AAPH, and Trolox standards add_fluorescein Add 150 µL Fluorescein to 96-well black plate prep_reagents->add_fluorescein prep_sample Prepare this compound serial dilutions add_sample Add 25 µL Sample/ Standard/Blank prep_sample->add_sample pre_incubate Incubate 15 min at 37°C add_sample->pre_incubate add_aaph Add 25 µL AAPH to initiate reaction pre_incubate->add_aaph measure Kinetic Fluorescence Reading (60 min) add_aaph->measure calculate Calculate Area Under Curve (AUC) and ORAC value measure->calculate

Caption: Experimental workflow for the ORAC antioxidant assay.

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to assess the antioxidant capacity of this compound. While direct quantitative data for this specific compound is still emerging, the methodologies outlined will enable the generation of valuable data to elucidate its potential as a therapeutic agent. The investigation of its effects on the Nrf2 signaling pathway will provide further insights into its mechanism of action beyond direct radical scavenging. Consistent and standardized application of these protocols will contribute to a better understanding of the antioxidant properties of this compound and its potential role in human health and disease.

Troubleshooting & Optimization

Improving the solubility of Gnetifolin M for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Gnetifolin M for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve this compound powder directly into my aqueous buffer or cell culture medium. What should I do?

A: this compound is a hydrophobic compound with poor water solubility. Direct dissolution in aqueous solutions is not recommended and will likely lead to precipitation. It is essential to first prepare a concentrated stock solution in a suitable organic solvent.

Q2: What is the recommended organic solvent for preparing a this compound stock solution?

A: The most highly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also dissolve this compound, but DMSO is generally preferred for its miscibility with cell culture media and its ability to dissolve a wide range of compounds.[1][2]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into the cell culture medium. How can I prevent this?

A: This phenomenon, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. To mitigate this, consider the following strategies:

  • Prepare a higher concentration stock solution: A more concentrated stock in 100% DMSO allows for a smaller volume to be added to your culture medium, thereby keeping the final DMSO concentration low.

  • Optimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5% (v/v), as higher concentrations can be toxic to cells and may affect experimental outcomes.[3]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, add the DMSO stock to a small volume of pre-warmed media or serum, vortex gently, and then add this intermediate dilution to the final volume of culture medium. A three-step solubilization protocol has been shown to be effective for other hydrophobic compounds.[4]

  • Increase Serum Concentration: If your experiment allows, a higher concentration of fetal bovine serum (FBS) in the final medium can sometimes help to stabilize hydrophobic compounds and prevent precipitation.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A: The tolerance to DMSO can vary significantly between different cell lines. While a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell types, it is critical to perform a vehicle control experiment.[5] This will help you determine the maximum DMSO concentration that does not impact the viability or function of your specific cell line.

Q5: How should I store my this compound stock solution?

A: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[5] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a systematic approach to resolving the common issue of this compound precipitating upon dilution into aqueous buffers or cell culture media.

Troubleshooting Workflow for this compound Precipitation

Gnetifolin_M_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_stock 1. Verify Stock Solution Is it clear and fully dissolved in 100% DMSO? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_final_dmso 2. Check Final DMSO Concentration Is it < 0.5%? check_stock->check_final_dmso Yes remake_stock->check_stock adjust_stock_conc Adjust stock concentration to allow for a lower volume addition. check_final_dmso->adjust_stock_conc No perform_vehicle_control 3. Perform DMSO Vehicle Control Determine max tolerated concentration for your cell line. check_final_dmso->perform_vehicle_control Yes adjust_stock_conc->check_final_dmso use_safe_dmso_conc Use the highest non-toxic DMSO concentration. perform_vehicle_control->use_safe_dmso_conc try_stepwise_dilution 4. Implement Stepwise Dilution Dilute stock in a small volume of warm media/serum first. use_safe_dmso_conc->try_stepwise_dilution increase_serum 5. Increase Serum Concentration (if possible) Does this improve solubility? try_stepwise_dilution->increase_serum success Success: this compound is Soluble increase_serum->success Yes fail Issue Persists: Consider alternative formulation strategies (e.g., co-solvents, encapsulation). increase_serum->fail No

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 256.26 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) x (0.001 L) x (256.26 g/mol ) = 0.00256 g = 2.56 mg

  • Weigh this compound: Carefully weigh 2.56 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[5]

Protocol 2: Determining DMSO Toxicity in a Cell Line (MTT Assay)

This protocol outlines a method to determine the highest concentration of DMSO that does not significantly impact cell viability, using an MTT assay as an example.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Anhydrous, sterile-filtered DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed your cells of interest into a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.

  • Prepare Dilutions: Prepare a 2x concentrated series of DMSO dilutions in fresh culture medium. For example, to achieve final concentrations of 1%, 0.5%, 0.25%, and 0.125%, you would prepare 2%, 1%, 0.5%, and 0.25% DMSO solutions. Include a 'medium only' control.

  • Cell Treatment: Remove the old medium from the cells and add the various DMSO-containing media.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability.

Parameter Recommended Value/Method Notes
Solvent Dimethyl sulfoxide (DMSO)High-purity, sterile-filtered DMSO is recommended to minimize cytotoxicity.[3]
Stock Concentration 10-100 mMPrepare a high-concentration stock to minimize the volume of DMSO added to cell culture media.[3]
Working Concentration 1-100 µMThe optimal concentration should be determined empirically for each cell line and experimental setup.[3]
Final DMSO Concentration in Media < 0.5% (v/v)High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.[3]

Signaling Pathway

This compound is a stilbenoid, a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[6][7] While the specific pathways modulated by this compound are still under investigation, related stilbenoids have been shown to influence key signaling cascades. The following diagram illustrates a hypothetical signaling pathway that this compound might modulate based on the known activities of similar compounds.

Hypothetical Signaling Pathway Modulated by this compound

Gnetifolin_M_Signaling gnetifolin_m This compound nf_kb_pathway NF-κB Pathway gnetifolin_m->nf_kb_pathway pi3k_akt_pathway PI3K/Akt Pathway gnetifolin_m->pi3k_akt_pathway nrf2_pathway Nrf2 Pathway gnetifolin_m->nrf2_pathway inflammation Inflammation (e.g., ↓ iNOS, COX-2, TNF-α, IL-6) nf_kb_pathway->inflammation apoptosis Apoptosis (e.g., ↑ Caspase-3/9, Bax/Bcl-2 ratio) pi3k_akt_pathway->apoptosis neuroprotection Neuroprotection (e.g., ↑ Antioxidant enzymes) nrf2_pathway->neuroprotection

Caption: Hypothetical signaling pathways modulated by this compound.

References

Overcoming challenges in the large-scale synthesis of Gnetifolin M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of Gnetifolin M.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common approach for the synthesis of this compound and related stilbenoids involves a two-stage process. The first stage is the formation of a stilbene backbone, typically via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This is followed by an oxidative cyclization of the stilbene precursor to construct the characteristic benzofuran ring system of this compound. Protecting group strategies for the phenolic hydroxyls are crucial for the success of this synthesis.

Q2: What are the recommended starting materials for the synthesis of this compound?

Based on the structure of this compound, 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran[1][2], the key precursors for the stilbene core formation are:

  • A protected derivative of 3,5-dihydroxy-4-methoxybenzaldehyde .

  • A phosphonium salt or phosphonate ester derived from a protected 2,4-dihydroxybenzyl halide .

Commonly used protecting groups for hydroxyl functions in stilbenoid synthesis include benzyl (Bn) ethers or silyl ethers, which are stable under the reaction conditions and can be selectively removed.

Q3: What are the primary challenges in the large-scale synthesis of this compound?

The main hurdles in scaling up the synthesis of this compound include:

  • Low yields and poor stereoselectivity in the Wittig or HWE reaction.

  • Inefficient oxidative cyclization of the stilbene precursor.

  • Difficult purification of the final product from reaction byproducts and isomers.

  • Management of protecting groups , including their introduction and removal.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield in the Wittig/HWE Reaction for Stilbene Formation

Table 1: Troubleshooting Low Yields in Stilbene Formation

Potential Cause Recommended Solution
Incomplete Ylide Formation Use a stronger base (e.g., n-butyllithium, sodium hydride) for non-stabilized ylides. Ensure anhydrous reaction conditions.
Interference from Phenolic Hydroxyls Protect the hydroxyl groups of the aldehyde and phosphonium salt with suitable protecting groups (e.g., benzyl ethers) prior to the reaction.
Steric Hindrance Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for sterically hindered substrates.
Side Reactions Optimize reaction temperature and addition rate of the aldehyde to the ylide solution to minimize byproduct formation.
Problem 2: Poor E/Z Stereoselectivity in the Wittig Reaction

Table 2: Improving Stereoselectivity in the Wittig Reaction

Potential Cause Recommended Solution
Use of Non-stabilized Ylide Employ the Schlosser modification to favor the formation of the E-alkene.
Reaction Conditions Adjusting the solvent and temperature can influence the E/Z ratio. For stabilized ylides, which generally favor the E-isomer, optimizing conditions can further enhance this selectivity.
Alternative Coupling Strategy Consider a Heck coupling reaction, which often provides better stereocontrol for the synthesis of trans-stilbenes.
Problem 3: Inefficient Oxidative Cyclization

Table 3: Optimizing the Oxidative Cyclization Step

Potential Cause Recommended Solution
Inefficient Oxidizing Agent Screen various oxidizing agents such as DDQ, iodine/O₂, or palladium acetate to identify the most effective one for your specific stilbene precursor.
Sub-optimal Reaction Conditions Optimize the stoichiometry of the oxidant, reaction temperature, and time. For photochemical cyclizations, ensure the use of an appropriate light source and wavelength.
Formation of Polymeric Byproducts Conduct the reaction at a lower concentration of the stilbene precursor to minimize intermolecular side reactions.
Problem 4: Difficulty in Purification of this compound

Table 4: Strategies for Effective Purification

Problem Recommended Solution
Presence of Triphenylphosphine Oxide (from Wittig) This byproduct can often be removed by crystallization or careful column chromatography, as it is generally more polar than the stilbene product.
Separation of E/Z Isomers If the olefination reaction yields a mixture of isomers, they can often be separated by preparative High-Performance Liquid Chromatography (HPLC) or careful column chromatography on silica gel.[3][4]
Removal of Starting Materials and Byproducts A multi-step purification approach is often necessary. This may involve initial purification by column chromatography on silica gel, followed by preparative HPLC for final purification to achieve high purity.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction
  • Ylide Generation: Suspend the appropriate benzyltriphenylphosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon). Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium in hexanes) dropwise until the characteristic color of the ylide persists. Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C for 1 hour.

  • Reaction with Aldehyde: Add a solution of the protected 3,5-dihydroxy-4-methoxybenzaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the protected stilbene precursor.

Protocol 2: General Procedure for Oxidative Cyclization
  • Reaction Setup: Dissolve the stilbene precursor in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Oxidant: Add the chosen oxidizing agent (e.g., DDQ) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate). Extract the product with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude this compound is purified using column chromatography on silica gel, followed by preparative HPLC if necessary to achieve high purity.

Visualizations

GnetifolinM_Synthesis_Workflow cluster_stilbene Stilbene Formation (Wittig/HWE) cluster_cyclization Oxidative Cyclization cluster_final Final Steps Protected Aldehyde Protected Aldehyde Stilbene Precursor Stilbene Precursor Protected Aldehyde->Stilbene Precursor Phosphonium Salt Phosphonium Salt Phosphonium Salt->Stilbene Precursor Base Base Base->Stilbene Precursor Ylide formation This compound (Protected) This compound (Protected) Stilbene Precursor->this compound (Protected) Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound (Protected) Deprotection Deprotection This compound (Protected)->Deprotection Purification Purification Deprotection->Purification This compound This compound Purification->this compound

Caption: General synthetic workflow for this compound.

Troubleshooting_Wittig Low Yield Low Yield Incomplete Ylide Formation Incomplete Ylide Formation Low Yield->Incomplete Ylide Formation Hydroxyl Interference Hydroxyl Interference Low Yield->Hydroxyl Interference Side Reactions Side Reactions Low Yield->Side Reactions Use Stronger Base Use Stronger Base Incomplete Ylide Formation->Use Stronger Base Protect Phenols Protect Phenols Hydroxyl Interference->Protect Phenols Optimize Conditions Optimize Conditions Side Reactions->Optimize Conditions

Caption: Troubleshooting logic for low yield in the Wittig reaction.

Signaling_Pathway_Placeholder This compound This compound Target Protein Target Protein This compound->Target Protein Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Biological Response Biological Response Downstream Effector 1->Biological Response Downstream Effector 2->Biological Response

Caption: Potential signaling pathway modulation by this compound.

References

Technical Support Center: Optimizing Gnetifolin M Extraction from Gnetum Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Gnetifolin M from Gnetum species.

Frequently Asked Questions (FAQs)

Q1: Which Gnetum species are known sources of this compound? A1: this compound has been successfully isolated from the lianas of Gnetum microcarpum.[1] While other Gnetum species like G. montanum, G. gnemon, and G. parvifolium are rich sources of other stilbenoids, G. microcarpum is a confirmed source for this compound.[1][2]

Q2: What is the expected yield of this compound from Gnetum species? A2: The yield of this compound can be low and varies depending on the plant material and extraction methodology. One study reported a yield of 2.5 mg of this compound from 2 kg of dried lianas of Gnetum microcarpum.[1] It is important to note that yields of stilbenoids are often low, requiring efficient extraction and purification techniques for isolation.

Q3: What are the most effective solvents for extracting this compound and related stilbenoids? A3: Acetone, ethanol, and methanol are commonly used solvents for extracting stilbenoids from Gnetum species.[3][4] Acetone is effective for a wide range of stilbenoids, while ethanol is a safer alternative.[3][4] The choice of solvent can impact the co-extraction of other compounds, which should be considered for downstream purification.

Q4: How can I quantify the amount of this compound in my extract? A4: High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound.[5] A C18 reverse-phase column is typically used with a mobile phase of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape.[5] Detection is commonly performed with a UV detector.[5] For structural confirmation and purity assessment, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5][6]

Troubleshooting Guide

Q1: I am experiencing very low or no yield of this compound. What are the possible causes and solutions? A1: Low yield is a common issue in natural product extraction. Consider the following factors:

  • Plant Material: The concentration of this compound can vary based on the plant's geographical location, age, and the specific part used (lianas are a known source).[1] Ensure the plant material is properly identified, dried (at temperatures below 40°C to prevent degradation), and finely powdered to maximize surface area for extraction.[3]

  • Extraction Solvent: The polarity of the solvent is critical. While acetone is effective, a 50-70% ethanol/water mixture can be efficient for more polar stilbenoids and may require optimization for this compound.[3][7] Ensure the solid-to-solvent ratio is adequate, typically 1:10 (w/v), to allow for proper saturation.[3][4]

  • Extraction Method & Duration: Maceration should be performed for an extended period (48-72 hours) with occasional stirring to ensure equilibrium is reached.[3] For exhaustive extraction, repeat the process three times with fresh solvent.[3] Factors like temperature can influence efficiency, but high temperatures can degrade phenolic compounds.[8][9][10]

  • Compound Degradation: Stilbenoids can be sensitive to heat, light, and pH.[11] Avoid high temperatures during solvent evaporation (use a rotary evaporator at <50°C) and store extracts in dark, cold conditions.[4][12]

Q2: My crude extract contains a high amount of chlorophyll and other pigments. How can I remove them? A2: Pigment co-extraction is a frequent challenge, especially when using solvents like acetone.[3]

  • Solvent Partitioning: After obtaining the crude extract, you can perform liquid-liquid partitioning. Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[4] Stilbenoids are typically enriched in the ethyl acetate fraction, while non-polar impurities like chlorophyll will partition into the n-hexane phase.

  • Chromatographic Techniques: Initial fractionation using Vacuum Liquid Chromatography (VLC) or column chromatography on silica gel can effectively separate pigments.[1][3] Further purification using Sephadex LH-20 is also excellent for removing pigments and polymeric impurities.[3]

Q3: I am having difficulty separating this compound from other closely related stilbenoids. What can I do? A3: The chemical similarity of stilbenoids makes their separation challenging. A multi-step chromatographic approach is necessary.

  • Optimize Column Chromatography: Use a stepwise gradient elution on your silica gel column, starting with non-polar solvents and gradually increasing polarity (e.g., n-hexane -> n-hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures).[3] Collect small fractions and monitor them carefully using Thin Layer Chromatography (TLC).

  • Preparative HPLC: For final purification and isolation of high-purity this compound, preparative High-Performance Liquid Chromatography (Prep-HPLC) is often required.[1][3] A C18 column with a fine-tuned gradient of acetonitrile-water is typically effective for resolving structurally similar compounds.[3]

Data Presentation

Table 1: Comparison of Extraction Solvents for Stilbenoids from Gnetum Species

Solvent SystemPlant PartTypical Crude Extract Yield (w/w)AdvantagesPotential DisadvantagesReference
Acetone Stems, Roots, Lianas5-10%Good solubility for a broad range of stilbenoids.Can co-extract significant amounts of chlorophyll and other pigments.[1][3]
95% Ethanol StemsNot specifiedEffective for a broad range of phytochemicals, including stilbenoids; less toxic than methanol.May require subsequent partitioning to remove polar impurities.[4]
Methanol Roots, Stems4-7%Effective for a broad range of stilbenoids.More toxic than ethanol; can co-extract polar impurities.[3][13]
50-70% Ethanol/Water Endosperms, Roots3-8%Efficient for extracting more polar stilbenoid glycosides; green solvent.May extract a higher proportion of sugars and other highly polar impurities.[3]

Table 2: Reported Yield of this compound and Other Stilbenoids from Gnetum Species

Plant SpeciesPlant PartCompoundExtraction MethodYieldReference
Gnetum microcarpum LianasThis compound Acetone extraction followed by chromatographic separation.2.5 mg from 2 kg of dried plant material [1]
Gnetum microcarpum LianasGnetolAcetone extraction followed by chromatographic separation.3.5 mg from 2 kg of dried plant material[1]
Gnetum gnemon SeedsGnetin C55% aqueous ethanol extraction followed by chromatographic separation.1.15 g from 150 g of extract[1]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Gnetum microcarpum Lianas

This protocol is a generalized procedure based on established methods for stilbenoid isolation.[1][3] Optimization may be required based on specific laboratory conditions.

1. Plant Material Preparation:

  • Collect fresh lianas of Gnetum microcarpum.

  • Wash the material thoroughly with water to remove dirt and debris.

  • Air-dry the plant material in a well-ventilated area away from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.[3]

  • Grind the completely dried material into a fine powder using a mechanical grinder.[3]

2. Solvent Extraction (Maceration):

  • Weigh the powdered plant material and place it in a large glass container.

  • Add acetone to the powder at a solid-to-solvent ratio of 1:10 (w/v).[3]

  • Macerate the mixture at room temperature for 48-72 hours, ensuring it is sealed to prevent solvent evaporation. Stir occasionally.[3]

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times with fresh acetone to ensure exhaustive extraction.[3]

  • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.[4]

3. Purification Cascade:

  • Step A: Initial Fractionation by Vacuum Liquid Chromatography (VLC):

    • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Evaporate the solvent completely.

    • Load the dried, extract-adsorbed silica onto a VLC column packed with silica gel.

    • Elute the column with a stepwise gradient of increasing polarity, such as n-hexane -> n-hexane/ethyl acetate -> ethyl acetate -> ethyl acetate/methanol.[1][3]

    • Collect fractions and monitor by TLC to identify those containing stilbenoids.

  • Step B: Column Chromatography on Silica Gel:

    • Pool the stilbenoid-rich fractions from the VLC step and concentrate them.

    • Subject the concentrated fraction to further column chromatography on silica gel.[3]

    • Elute with a fine-tuned gradient of solvents (e.g., chloroform-methanol or n-hexane-ethyl acetate).[3]

    • Combine fractions containing the target compound based on TLC analysis.

  • Step C: Gel Filtration on Sephadex LH-20:

    • For further purification, especially to remove pigments, use a Sephadex LH-20 column with methanol as the mobile phase.[3]

  • Step D: Final Purification by Preparative HPLC (Optional but Recommended):

    • For high-purity this compound, use a preparative reversed-phase HPLC (RP-HPLC) system with a C18 column.[3]

    • Employ a gradient of acetonitrile in water as the mobile phase.

    • Monitor the elution with a UV detector (e.g., 305 nm) and collect the peak corresponding to this compound.[3]

    • Evaporate the solvent to obtain the pure compound.

Visualizations

Gnetifolin_M_Extraction_Workflow cluster_prep Preparation cluster_extract Extraction cluster_purify Purification cluster_final Final Product p1 Gnetum Plant Material (Lianas) p2 Drying (<40°C) & Grinding p1->p2 e1 Maceration with Acetone (1:10 w/v, 48-72h) p2->e1 e2 Filtration & Concentration (<50°C) e1->e2 e3 Crude Extract e2->e3 u1 VLC Fractionation (Silica Gel) e3->u1 u2 Column Chromatography (Silica Gel) u1->u2 u3 Gel Filtration (Sephadex LH-20) u2->u3 u4 Preparative HPLC (C18 Column) u3->u4 f1 Pure this compound u4->f1

Caption: Generalized workflow for the extraction and purification of this compound.

Anti_Inflammatory_Pathway compound This compound pathway_node Pro-inflammatory Signaling Cascade compound->pathway_node Inhibition mediators Pro-inflammatory Mediators (e.g., TNF-α, PGE2) pathway_node->mediators Activation effect Inflammation mediators->effect

Caption: Potential anti-inflammatory mechanism of Gnetum stilbenoids like this compound.[1]

References

Stability studies of Gnetifolin M under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation kinetic data for Gnetifolin M are not extensively available in public literature. This guide is based on established principles for stilbenoid stability, with Gnetifolin K and other related compounds serving as primary models. Researchers should conduct their own validation studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

This compound is a stilbenoid, a class of natural phenolic compounds. Like other stilbenoids, its structure contains reactive hydroxyl groups and a double bond, making it susceptible to degradation.[1] Ensuring the stability of this compound is crucial for accurate experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have confounding effects.

Q2: What are the primary factors that influence the stability of this compound?

The stability of stilbenoids like this compound is primarily affected by:

  • pH: Stability is generally greater in slightly acidic to neutral conditions. Alkaline conditions can lead to rapid degradation.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of degradation through hydrolysis and oxidation.[3][4]

  • Light: Exposure to light, particularly UV radiation, can cause photo-isomerization (e.g., trans to cis) and photodegradation.[1][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially in the presence of light or metal ions.[3]

Q3: How can I detect this compound degradation?

The most reliable method is using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] Signs of degradation in an HPLC analysis include:

  • A decrease in the peak area or height of the this compound peak over time.

  • The appearance of new peaks corresponding to degradation products.

  • Changes in the retention time of the main peak, which could indicate isomerization.

Visually, degradation of a this compound solution might be indicated by a color change (e.g., browning) or the formation of a precipitate, which are general signs of polyphenol degradation.[1]

Q4: At what pH is this compound likely to be most stable?

Based on studies of related stilbenoids like resveratrol, this compound is expected to be most stable in acidic pH ranges (around pH 4-6).[2][6] As the pH becomes neutral and then alkaline (pH > 7), the rate of degradation is expected to increase significantly.[7]

Troubleshooting Guide

Issue 1: My this compound standard or sample is showing rapid degradation even under recommended storage conditions.

  • Possible Cause 1: Oxygen in the solvent.

    • Solution: Use solvents that have been degassed by sonication or sparging with an inert gas like nitrogen or argon. Prepare solutions fresh before use whenever possible.[3]

  • Possible Cause 2: Contamination with metal ions.

    • Solution: Use high-purity solvents and glassware that has been thoroughly cleaned. If chelation is suspected to be a problem, consider adding a small amount of a chelating agent like EDTA, though this should be validated for your specific application.

  • Possible Cause 3: Exposure to light.

    • Solution: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under reduced light conditions if photodegradation is a major concern.[1]

  • Possible Cause 4: Incorrect pH of the solution.

    • Solution: Measure and adjust the pH of your solvent system. For aqueous solutions, use a buffered system to maintain a stable pH, preferably in the slightly acidic range.

Issue 2: I am observing multiple unexpected peaks in my HPLC chromatogram during a stability study.

  • Possible Cause 1: Formation of degradation products.

    • Solution: These are likely degradation products. A forced degradation study (see Experimental Protocols) can help you intentionally generate and identify these products. Using a mass spectrometer (LC-MS) can help in the structural elucidation of these unknown peaks.

  • Possible Cause 2: Isomerization.

    • Solution: Stilbenoids can isomerize from the trans to the cis form, which will likely have a different retention time on a reverse-phase HPLC column. Confirm the identity of isomers using appropriate standards or advanced analytical techniques like NMR.[5]

  • Possible Cause 3: Co-solvent interaction.

    • Solution: In some cases, the co-solvent used in the stability study (e.g., acetonitrile) can react with the compound under certain stress conditions (like high pH), forming adducts.[1] If this is suspected, consider using an alternative solvent for the study.

Data Presentation

As specific quantitative stability data for this compound is limited, the following tables provide an illustrative example based on general stilbenoid behavior and a summary of expected stability trends.

Table 1: Illustrative Degradation Kinetics of a Stilbenoid Under Various Conditions

ConditionTemperature (°C)pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
Acidic602.00.02527.7
Neutral607.00.1504.6
Alkaline609.00.8500.8
Thermal (Solid)80N/A0.01546.2
Photostability (Solution)256.00.3002.3

Note: Data are hypothetical and for illustrative purposes only. Actual values for this compound must be determined experimentally.

Table 2: Summary of Expected this compound Stability Under Forced Degradation Conditions

Stress ConditionExpected StabilityPrimary Degradation Pathway
0.1 M HCl at 60-80°CModerately StableAcid-catalyzed hydrolysis
0.1 M NaOH at RTHighly LabileBase-catalyzed hydrolysis, oxidation
3-6% H₂O₂ at RTLabileOxidation
Dry Heat at 80-100°CRelatively StableThermolysis
UV Light (254/365 nm)LabilePhoto-isomerization, photodegradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (General Guideline)

This method is designed to separate the parent this compound peak from potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (return to initial)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Stilbenoids typically absorb around 300-330 nm. The optimal wavelength for this compound should be determined with a photodiode array (PDA) detector.[1]

  • Injection Volume: 10-20 µL.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to validate the specificity of the stability-indicating HPLC method.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the solution at 60-80°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature. Due to expected rapid degradation, take samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours).

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.[1]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Monitor the degradation over time by HPLC.[1]

  • Thermal Degradation:

    • Solid State: Expose a solid sample of this compound to dry heat (e.g., 80-100°C) for a defined period. Dissolve and analyze by HPLC.

    • Solution State: Store a solution of this compound at an elevated temperature (e.g., 60°C) in the dark and analyze at various time points.[3]

  • Photodegradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber.

    • Analyze samples at various time points. A control sample should be kept in the dark at the same temperature.[1]

Visualizations

GnetifolinM_Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60-80°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidative Stress (3-6% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid/Solution, 60-100°C) start->thermal photo Photostability (UV Light, RT) start->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize

Caption: Experimental workflow for the forced degradation study of this compound.

Troubleshooting_Degradation cluster_causes Potential Causes cluster_solutions Corrective Actions issue Unexpected Degradation Observed in HPLC cause_ph Incorrect pH issue->cause_ph cause_oxygen Dissolved Oxygen issue->cause_oxygen cause_light Light Exposure issue->cause_light cause_temp High Temperature issue->cause_temp sol_ph Buffer Solution (Slightly Acidic) cause_ph->sol_ph sol_oxygen Degas Solvents (N₂ Sparge/Sonication) cause_oxygen->sol_oxygen sol_light Use Amber Vials / Protect from Light cause_light->sol_light sol_temp Store at 2-8°C cause_temp->sol_temp

Caption: Troubleshooting logic for unexpected this compound degradation.

NFkB_Pathway cluster_pathway Hypothesized NF-κB Inhibition by this compound stimulus Inflammatory Stimulus ikb_kinase IκB Kinase (IKK) stimulus->ikb_kinase ikb IκB ikb_kinase->ikb P nfkb_complex IκB-NF-κB (Inactive) ikb_kinase->nfkb_complex nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation nfkb_complex->nfkb IκB Degradation transcription Inflammatory Gene Transcription nucleus->transcription gnetifolin This compound gnetifolin->ikb_kinase Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.[8][9]

References

Troubleshooting Gnetifolin M peak resolution in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Gnetifolin M peak resolution during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution for this compound in HPLC analysis?

Poor peak resolution in the HPLC analysis of this compound, leading to overlapping or broad peaks, can stem from several factors. These can be broadly categorized as issues related to the mobile phase, the column, the HPLC system, or the sample itself. Common culprits include an inadequate mobile phase composition, suboptimal pH, column degradation, incorrect flow rate, and column overloading.[1][2]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for phenolic compounds like this compound often results from secondary interactions between the analyte and the stationary phase.[3] The primary cause is typically the interaction of the compound's hydroxyl groups with residual silanol groups on silica-based reversed-phase columns (e.g., C18).[3] Other causes can include column overload, a mismatch between the injection solvent and the mobile phase, or improper mobile phase pH.[3]

To address peak tailing:

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups. For phenolic compounds, a slightly acidic mobile phase (e.g., pH 2.5-3.5) using additives like formic acid or trifluoroacetic acid is often effective.[3][4]

  • Use a Different Column: Consider using a column with end-capping to block the residual silanol groups or a different stationary phase altogether.

  • Reduce Sample Concentration: Injecting a lower concentration of the sample can prevent column overload.[1][5]

Q3: I am observing fronting peaks for this compound. What does this indicate?

Peak fronting, where the peak has a leading shoulder, can be caused by high sample concentration (mass overload), a sample solvent stronger than the mobile phase, or issues with the column, such as a void or channel.[6] To resolve this, try diluting your sample, ensuring your sample is dissolved in the mobile phase or a weaker solvent, and checking the column's condition.

Q4: My this compound peak is broad. How can I improve its sharpness?

Broad peaks can be a result of several factors including:

  • Low Column Efficiency: This could be due to column aging or contamination.[2]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

  • Inappropriate Flow Rate: A flow rate that is too high can lead to broader peaks.[1][5]

  • Temperature Fluctuations: Inconsistent column temperature can affect peak shape.[1][5]

To sharpen the peak, you can try increasing the column length, using a column with smaller particle size, optimizing the flow rate, and ensuring a stable column temperature.[1]

Q5: What are the recommended starting conditions for developing an HPLC method for this compound?

Based on methods for related stilbenoids, a good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B).[8]

    • Solvent A: Water with 0.1% formic acid.[4][9]

    • Solvent B: Acetonitrile or methanol.[4][10]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25-40 °C.[4][9]

  • Detection: UV detection at the absorbance maximum of this compound (typically around 300-330 nm for stilbenoids).[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving this compound Peak Resolution

If you are experiencing poor peak resolution, follow this systematic troubleshooting workflow:

Gnetifolin_M_Troubleshooting start Poor this compound Peak Resolution check_peak_shape Assess Peak Shape (Tailing, Fronting, Broad) start->check_peak_shape tailing Tailing Peak check_peak_shape->tailing Tailing fronting Fronting Peak check_peak_shape->fronting Fronting broad Broad Peak check_peak_shape->broad Broad solution_tailing Adjust Mobile Phase pH (Acidic) Use End-capped Column Reduce Sample Concentration tailing->solution_tailing solution_fronting Dilute Sample Use Weaker Injection Solvent Check Column for Voids fronting->solution_fronting solution_broad Optimize Flow Rate (Lower) Increase Column Temperature Check for System Dead Volume broad->solution_broad check_resolution Resolution Still Poor? solution_tailing->check_resolution solution_fronting->check_resolution solution_broad->check_resolution optimize_mobile_phase Optimize Mobile Phase (Organic Solvent Ratio, Gradient) check_resolution->optimize_mobile_phase Yes end Resolution Improved check_resolution->end No change_column Change Column (Different Stationary Phase, Particle Size) optimize_mobile_phase->change_column change_column->end

Caption: A systematic workflow for troubleshooting HPLC peak resolution issues.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis (Starting Point)

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required for your specific application.

1. Sample Preparation:

  • Accurately weigh a known amount of this compound standard.
  • Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water, to create a stock solution (e.g., 1 mg/mL).[8]
  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range.[8]
  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.[4][9]
  • Mobile Phase B: Acetonitrile (or Methanol).[4]
  • Degas both mobile phases using an ultrasonic bath or an inline degasser.

3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program Start with a higher percentage of A, and gradually increase B. An example gradient could be: 0-5 min, 20% B; 5-25 min, 20-50% B; 25-30 min, 50-80% B; 30-35 min, 80% B; 35-40 min, 80-20% B; 40-45 min, 20% B. This will need to be optimized.
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C[5]
Detection Wavelength Set based on the UV absorbance maximum of this compound (scan with a PDA detector if unknown, likely around 300-330 nm)[7]
Protocol 2: Forced Degradation Study for this compound

To ensure the stability-indicating nature of your HPLC method, a forced degradation study is recommended. This involves subjecting this compound to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a defined period. Neutralize the solution before HPLC analysis.[7][11]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.[11]

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature.[11]

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C).[7]

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.[7][11]

Analyze the stressed samples using your developed HPLC method to confirm that the this compound peak is well-resolved from any degradation product peaks.

Data Presentation

Table 1: Influence of HPLC Parameters on this compound Peak Characteristics

Parameter AdjustedEffect on Peak ResolutionPotential Trade-offs
Decrease Flow Rate Generally improves resolution[5]Longer run times[5]
Increase Column Temperature Can improve efficiency and reduce tailing, but may decrease retention and resolution[4][5]Potential for sample degradation at high temperatures[5]
Decrease Particle Size of Column Packing Increases efficiency and resolutionHigher backpressure
Increase Column Length Increases efficiency and resolutionLonger run times, higher backpressure
Adjust Mobile Phase pH (to acidic) Reduces peak tailing for phenolic compounds[3]May affect the stability of some analytes
Change Organic Solvent (e.g., Acetonitrile to Methanol) Can significantly alter selectivity and improve resolution of co-eluting peaks[12]May require re-optimization of the entire method[12]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Weighing, Dissolving, Filtering) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mixing Solvents, Degassing) separation Chromatographic Separation (Column) mobile_phase_prep->separation injection->separation detection Detection (UV Detector) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Generate Report integration->report

Caption: A typical experimental workflow for HPLC analysis.

References

Strategies to minimize degradation of Gnetifolin M during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Gnetifolin M during storage and experimentation. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a stilbenoid, a class of polyphenolic compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Like other stilbenoids, this compound is susceptible to degradation under various storage and experimental conditions.[1] This degradation can lead to a loss of biological activity, the formation of impurities, and consequently, inaccurate or unreliable experimental results.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound include:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic or other degradation reactions.[1][2] Stability is generally favored in neutral to slightly acidic conditions.[3]

  • Oxidation: Due to their antioxidant nature, stilbenoids like this compound are prone to oxidative degradation, especially in the presence of oxygen.[1][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2][4]

  • Light: Exposure to light, particularly UV radiation, can induce photoisomerization and photodegradation.[1][3]

Q3: What are the visible signs of this compound degradation?

While specific visual cues for this compound degradation are not extensively documented, general indicators for polyphenol degradation include a color change in solutions (e.g., browning) and the formation of precipitates.[1] However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can show a decrease in the this compound peak and the emergence of new peaks corresponding to degradation products.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Loss of this compound concentration in solution over a short period. Oxidative degradation.Prepare solutions fresh using degassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[3]
Photodegradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
Unfavorable pH.If the experimental conditions allow, maintain a neutral to slightly acidic pH.[3]
Inconsistent experimental results between batches. Variable degradation of this compound.Standardize solution preparation, handling, and storage procedures. Ensure consistent light exposure, temperature, and pH across all experiments. Prepare fresh stock solutions for each set of experiments.[3]
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Characterize unknown peaks using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is crucial for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60-80°C for defined periods (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.[1][3]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution before HPLC analysis.[1][3]

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light. Monitor the degradation over time by HPLC.[1][3]

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C) for a defined period. Dissolve the sample in a suitable solvent for HPLC analysis.[1]

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period.[1]

Analysis: Analyze all samples using a stability-indicating HPLC method to identify and quantify the degradation products.[3]

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Mobile Phase A gradient elution is recommended. Solvent A: 0.1% Formic acid in water. Solvent B: Acetonitrile.[1]
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B.[1]
Flow Rate 1.0 mL/min.[1]
Detection Wavelength Stilbenoids typically have a UV absorbance maximum around 300-330 nm. The optimal wavelength should be determined using a photodiode array (PDA) detector.[1]
Column Temperature 25-30°C.[1]

Data Presentation

Table 1: Factors Affecting this compound Stability and Mitigation Strategies

Factor Effect on Stability Mitigation Strategy
Light (UV/Visible) Photoisomerization and photodegradation.Protect solutions from light using amber vials or by wrapping containers.[3]
Alkaline pH (>7) Accelerated degradation.Maintain a neutral to slightly acidic pH if the experiment allows.[3]
Oxygen Oxidative degradation.Use degassed solvents; prepare solutions fresh.[3]
Elevated Temperature Increased rate of degradation.Store solutions at low temperatures (2-8 °C).[3][4]

Visualizations

Degradation_Pathway Gnetifolin_M This compound Oxidation Oxidation Gnetifolin_M->Oxidation Hydrolysis Hydrolysis (Acid/Base) Gnetifolin_M->Hydrolysis Photodegradation Photodegradation Gnetifolin_M->Photodegradation Thermal_Degradation Thermal Degradation Gnetifolin_M->Thermal_Degradation Degradation_Products Degradation Products (e.g., Quinones, Simpler Phenols) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage & Preparation cluster_experiment Experimentation cluster_analysis Analysis Solid_Compound Solid this compound (Store at 2-8°C, protected from light) Stock_Solution Stock Solution (Prepare fresh in degassed solvent) Solid_Compound->Stock_Solution Dissolution Working_Solution Working Solution (Use amber vials) Stock_Solution->Working_Solution Dilution Experiment Experimental Assay Working_Solution->Experiment HPLC_Analysis HPLC/LC-MS Analysis Experiment->HPLC_Analysis Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Enhancing the Bioavailability of Gnetifolin M for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current scientific literature, specific in vivo pharmacokinetic data for Gnetifolin M is limited. The information and guidance provided in this technical support center are based on data from structurally related stilbenoids, such as gnetol and resveratrol, and general strategies for improving the bioavailability of poorly soluble and rapidly metabolized compounds. Researchers are strongly encouraged to conduct empirical studies to determine the optimal formulation and delivery strategy for this compound in their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound and why is it likely to be low?

  • Low Aqueous Solubility: this compound is expected to have poor water solubility, which restricts its dissolution in the gastrointestinal (GI) tract—a critical step for absorption.[1]

  • Extensive First-Pass Metabolism: Stilbenoids typically undergo rapid and extensive metabolism, primarily through glucuronidation, in the intestine and liver before they can reach systemic circulation.[1] This metabolic process transforms the active compound into a more water-soluble, inactive form that is readily excreted.

Q2: What are the recommended routes of administration for this compound in rodent models for initial studies?

A2: For initial in vivo studies that require consistent systemic exposure to establish a dose-response relationship, direct administration methods such as intravenous (IV) or intraperitoneal (IP) injections are recommended. These routes bypass the challenges of oral absorption and first-pass metabolism. If oral administration is necessary for the experimental design, formulation strategies to enhance absorption are crucial.

Q3: What are suitable vehicles for dissolving this compound for parenteral administration?

A3: Due to its poor aqueous solubility, a co-solvent system is necessary to dissolve this compound for injections. A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with other vehicles such as polyethylene glycol (PEG), propylene glycol, or saline. It is critical to perform solubility and stability tests with the chosen vehicle system and to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q4: What are the potential signaling pathways modulated by this compound?

A4: While specific pathways for this compound are still under investigation, studies on related stilbenoids from the Gnetum genus suggest potential modulation of key cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress. These include the NF-κB, Nrf2, and mTOR signaling pathways.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility leading to incomplete dissolution and absorption.1. Reduce Particle Size: Employ micronization or prepare a nanosuspension to increase the surface area for dissolution. 2. Formulate a Solid Dispersion: Use a hydrophilic carrier like PVP or PEG to improve the dissolution rate. 3. Develop a Lipid-Based Formulation: Investigate the use of a Self-Emulsifying Drug Delivery System (SEDDS).
High levels of this compound metabolites (e.g., glucuronides) and low levels of the parent compound in plasma. Extensive first-pass metabolism by UDP-glucuronosyltransferases (UGTs) in the gut wall and liver.1. Co-administer a UGT Inhibitor: Consider known inhibitors like piperine (an extract from black pepper) to reduce metabolic breakdown. Careful dose optimization and toxicity assessment are required. 2. Encapsulate in Nanoparticles/Liposomes: This can shield this compound from metabolic enzymes.
Precipitation of this compound in the vehicle during preparation or before injection. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your vehicle system. 2. Adjust Vehicle Composition: Increase the proportion of the organic co-solvent (e.g., DMSO, PEG). 3. Gentle Warming and Sonication: These can aid in dissolving the compound, but ensure the compound is stable at elevated temperatures.
Adverse reactions in animals immediately after injection (e.g., distress, lethargy). The vehicle itself may be causing toxicity at the administered volume or concentration.1. Reduce Organic Solvent Concentration: Minimize the percentage of DMSO or other organic solvents in the final injection volume. 2. Administer Slowly: A slower injection rate can reduce immediate toxic effects. 3. Run a Vehicle-Only Control Group: This will help differentiate between vehicle toxicity and compound-specific effects.

Quantitative Data on Related Stilbenoids

The following table summarizes pharmacokinetic data for stilbenoids structurally related to this compound. This data highlights the variability in bioavailability among these compounds and underscores the need for empirical studies for this compound.

Stilbenoid Oral Bioavailability (%) Half-Life (hours) Animal Model Reference
Gnetol6.594.2Rat[1]
Resveratrol20 - 29.81.48Rat[1]
Pterostilbene801.73Rat[1]

Note: This data should be used as a reference to anticipate the potential pharmacokinetic profile of this compound and to guide formulation development.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic carrier

  • Methanol or other suitable organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio).

  • Dissolve both this compound and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).

  • Once a solid film has formed on the wall of the flask, continue drying under high vacuum for at least 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

  • Characterization: The resulting solid dispersion should be characterized for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a this compound formulation after oral administration.

Materials:

  • This compound formulation (e.g., solid dispersion suspended in a suitable vehicle)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for analysis

Procedure:

  • Fast the animals overnight prior to dosing, with free access to water.

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Visualizations

Gnetifolin_M_Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Experiment Solubility_Enhancement Solubility Enhancement (e.g., Solid Dispersion, Nanosuspension) Characterization Physicochemical Characterization (Particle Size, Dissolution) Solubility_Enhancement->Characterization Vehicle_Selection Vehicle Selection (for parenteral routes) Vehicle_Selection->Characterization Administration Administration to Rodent Model (Oral or Parenteral) Characterization->Administration Optimized Formulation Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of This compound & Metabolites Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis

Caption: General experimental workflow for enhancing this compound bioavailability.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n degradation of IκB & NF-κB translocation Gnetifolin_M This compound (Potential Inhibitor) Gnetifolin_M->IKK_Complex inhibits? DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces transcription Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Complex) Oxidative_Stress->Keap1_Nrf2 induces dissociation Gnetifolin_M This compound (Potential Activator) Gnetifolin_M->Keap1_Nrf2 promotes dissociation? Keap1 Keap1 Nrf2 Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome basal state Nrf2_n Nrf2 (Active) Keap1_Nrf2->Nrf2_n Nrf2 translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression induces transcription

References

Addressing matrix effects in LC-MS analysis of Gnetifolin M in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a limited amount of publicly available data specifically detailing the LC-MS/MS analysis of Gnetifolin M in biological matrices. The following troubleshooting guide and FAQs have been compiled using best practices for the analysis of structurally similar stilbenoids, such as Gnetol and Resveratrol, which are frequently found in the same plant genus (Gnetum). The provided protocols and data should be considered as a starting point for method development and validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample (e.g., plasma, urine). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.

Q2: How can I determine if matrix effects are impacting my this compound analysis?

A2: You can assess matrix effects using a post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of this compound in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects. Regulatory guidelines, such as those from the FDA and EMA, suggest that the matrix factor (analyte response in the presence of matrix divided by the response in the absence of matrix) should be consistent across different lots of the biological matrix.[1]

Q3: What are the most common sample preparation techniques to minimize matrix effects for this compound?

A3: The most common and effective techniques for reducing matrix interferences for stilbenoids like this compound include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. This is often sufficient for removing a large portion of matrix components.[2]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer.

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples. It uses a solid sorbent to retain the analyte while matrix components are washed away, followed by elution of the purified analyte.

Q4: Is an internal standard necessary for the analysis of this compound?

A4: Yes, using an internal standard (IS) is highly recommended to compensate for variability in sample preparation and to correct for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of this compound. If a SIL-IS is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used. For example, in the analysis of the related compound Gnetol, a stable isotope-labeled resveratrol (Resveratrol-13C6) has been successfully used as an internal standard.[3]

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column contamination or degradation.- Incompatible sample solvent with the mobile phase.- High injection volume.- Flush the column with a strong solvent or replace it if necessary.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Reduce the injection volume.
Low Signal Intensity or No Peak Detected - Significant ion suppression due to matrix effects.- Inefficient extraction of this compound from the sample.- Suboptimal mass spectrometer settings.- Optimize the sample preparation method to improve cleanup (e.g., switch from PPT to SPE).- Adjust the pH of the extraction solvent to ensure this compound is in a neutral form for better extraction.- Tune the mass spectrometer parameters (e.g., collision energy, fragmentor voltage) for this compound and the chosen precursor/product ion pair.
High Variability in Results Between Replicates - Inconsistent sample preparation.- Presence of carryover from previous injections.- Unstable autosampler temperature.- Ensure precise and consistent execution of the sample preparation protocol for all samples.- Implement a robust autosampler wash method between injections.- Maintain a constant and cool temperature in the autosampler.
Retention Time Shifts - Changes in mobile phase composition.- Column aging.- Fluctuation in column temperature.- Prepare fresh mobile phase and ensure proper mixing.- Use a guard column and monitor column performance over time.- Ensure the column oven is maintaining a stable temperature.

Experimental Protocols

Sample Preparation: Protein Precipitation (Adapted from Gnetifolin K analysis)[2]
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions for Gnetol (as a proxy for this compound)[3]
  • LC System: Agilent 1290 Infinity LC system

  • Column: Agilent Poroshell 120 EC-C18 (3.0 × 75 mm, 2.7 µm)

  • Mobile Phase A: 2 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A 5-minute gradient delivery of acetonitrile and 2 mM ammonium acetate.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 3 µL

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Gnetol: m/z 243.2 → 175.0

    • Internal Standard (Resveratrol-13C6): m/z 233.1 → 191.0

Quantitative Data Summary

The following tables summarize the validation data for the LC-MS/MS method for Gnetol in murine plasma and hepatic homogenate, which can serve as a reference for developing a method for this compound.[1]

Table 1: Accuracy and Precision for Gnetol Analysis [1]

MatrixSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Plasma5.06.8105.28.2103.5
15.05.1102.76.5101.9
90.04.398.95.899.4
6003.997.64.798.1
12003.596.84.197.3
Hepatic Homogenate5.07.2106.88.9105.1
15.05.5104.16.9103.3
90.04.6100.26.1100.8
6004.198.55.299.0
12003.797.94.598.4

Table 2: Recovery and Matrix Effect for Gnetol Analysis [1]

MatrixSpiked Concentration (ng/mL)Absolute Recovery (%)IS-Normalized Matrix Factor
Plasma15.098.51.03
60097.21.01
120096.80.98
Hepatic Homogenate15.097.91.05
60096.51.02
120095.90.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in biological samples.

troubleshooting_logic start Inaccurate or Imprecise Results? check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Present? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep Yes check_chromatography Evaluate Chromatography (Peak Shape, Retention) matrix_effect_present->check_chromatography No use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_sample_prep->use_sil_is use_sil_is->check_chromatography chromatography_ok Chromatography Acceptable? check_chromatography->chromatography_ok optimize_lc Optimize LC Method (Gradient, Column) chromatography_ok->optimize_lc No check_ms Verify MS/MS Parameters chromatography_ok->check_ms Yes optimize_lc->check_ms end_node Method Optimized check_ms->end_node

Caption: A logical troubleshooting workflow for addressing issues in the LC-MS analysis of this compound.

References

Refinement of purification techniques to improve Gnetifolin M purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine purification techniques and improve the purity of Gnetifolin M.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

A1: this compound has been isolated from the lianas of Gnetum montanum.[1] Other species of the Gnetum genus may also serve as potential sources, as they are known to produce a variety of stilbenoids.[2]

Q2: What are the general steps for purifying this compound from plant material?

A2: A typical purification workflow involves:

  • Extraction: Maceration of the dried, powdered plant material with a suitable organic solvent like acetone or ethanol.[2][3][4]

  • Fractionation: The crude extract is then fractionated to enrich the stilbenoid content. This can be achieved through solvent partitioning or Vacuum Liquid Chromatography (VLC).[2][3]

  • Purification: The enriched fraction undergoes further purification using a combination of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by a final polishing step with preparative High-Performance Liquid Chromatography (HPLC).[2][3][5]

Q3: What are the key chemical properties of this compound to consider during purification?

A3: this compound is a stilbene derivative with the chemical structure 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran.[1] As a phenolic compound, its solubility and stability are pH-dependent. It is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Stilbenoids can also be sensitive to light, heat, and pH changes, which may lead to degradation or isomerization.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Low Yield of Crude Extract
Problem Possible Cause Recommended Solution
Low yield of this compound in the initial crude extract.Inefficient extraction solvent or procedure.- Ensure the plant material is finely powdered to maximize surface area for extraction. - Use an appropriate solvent with good solubility for stilbenoids, such as acetone or ethanol.[3] - Perform exhaustive extraction by repeating the maceration process multiple times with fresh solvent.[3] - Consider using sonication or gentle heating to enhance extraction efficiency, but be mindful of potential degradation of thermolabile compounds.[6]
Poor quality of the raw plant material.- The concentration of phytochemicals can vary based on geographical location, harvest time, and post-harvest handling.[6] - Ensure proper drying and storage of the plant material to prevent degradation of active compounds.[6]
Poor Separation in Column Chromatography
Problem Possible Cause Recommended Solution
Co-elution of this compound with other compounds on silica gel column.Inappropriate mobile phase system.- Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) before running the column. A retention factor (Rf) of 0.2-0.3 for the target compound is often ideal for good separation.[7] - A common solvent system for stilbenoids is a gradient of n-hexane and ethyl acetate or chloroform and methanol.[4][5] - Employ a stepwise or linear gradient elution to improve the resolution of closely eluting compounds.
Column overloading.- Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. - As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Tailing of this compound peak.Strong interaction with the silica gel (stationary phase).- The phenolic hydroxyl groups of this compound can interact strongly with the acidic silanol groups on the silica surface, causing tailing. - Consider adding a small amount of a polar modifier like acetic acid or formic acid to the mobile phase to reduce these interactions.
Degradation on the column.- Some compounds are unstable on silica gel. Test the stability of your compound by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation spots appear.
Low Purity after Preparative HPLC
Problem Possible Cause Recommended Solution
This compound peak is not well-resolved from impurities in preparative HPLC.Suboptimal HPLC conditions.- Column: Use a high-resolution reversed-phase C18 column.[3][5] - Mobile Phase: Optimize the gradient profile of the mobile phase (commonly acetonitrile/methanol and water). A shallower gradient around the elution time of this compound can improve resolution.[8] - pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape for phenolic compounds by suppressing the ionization of hydroxyl groups.[8]
Sample overload.- Injecting too much sample can lead to peak broadening and poor separation. Determine the column's loading capacity and inject an appropriate amount.[9]
Injection solvent mismatch.- Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition. Injecting in a strong solvent can cause peak distortion.[9]

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of stilbenoids like this compound. Specific yield and purity for this compound may vary depending on the plant source and purification protocol.

Purification Step Parameter Typical Value / Range Expected Purity of this compound Expected Yield
Extraction Extraction SolventAcetone or 95% Ethanol[3][4]Low3-10% (of dry plant material for crude extract)[3]
Column Chromatography Stationary PhaseSilica Gel (100-200 mesh)[10]ModerateVariable, depends on crude extract complexity
Mobile PhaseGradient of n-hexane-ethyl acetate or chloroform-methanol[4][5]
Gel Filtration Stationary PhaseSephadex LH-20[3][5]Moderate to High>80% (from previous step)
Mobile PhaseMethanol[3]
Preparative HPLC Stationary PhaseReversed-phase C18[3][5]>95%>70% (from previous step)
Mobile PhaseAcetonitrile/Water or Methanol/Water with 0.1% formic acid[8]

Experimental Protocols

The following is a generalized protocol for the extraction and purification of this compound, adapted from methods used for similar stilbenoids.[3][4][5]

Extraction
  • Air-dry the lianas of Gnetum montanum and grind them into a fine powder.

  • Macerate the powdered plant material (e.g., 1 kg) in acetone (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction.

  • Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Fractionation (VLC)
  • Prepare a Vacuum Liquid Chromatography (VLC) column with silica gel.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, load the dried, adsorbed extract onto the VLC column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, n-hexane, n-hexane-ethyl acetate mixtures, ethyl acetate, and finally ethyl acetate-methanol mixtures.

  • Collect fractions and monitor them by TLC to identify those containing stilbenoids.

Purification by Column Chromatography
  • Pool the stilbenoid-rich fractions from VLC and concentrate them.

  • Subject the concentrated fraction to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform-methanol.

  • Collect fractions and monitor by TLC. Combine fractions containing this compound.

  • For further purification, use a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and polymeric impurities.[3]

Final Purification by Preparative HPLC
  • Concentrate the this compound-containing fractions.

  • Perform final purification using a preparative reversed-phase C18 HPLC column.

  • Use a gradient of acetonitrile in water (both containing 0.1% formic acid) as the mobile phase.

  • Monitor the elution at a suitable wavelength for stilbenoids (e.g., 320 nm) and collect the peak corresponding to this compound.[8]

  • Evaporate the solvent to obtain pure this compound.

  • Confirm the purity by analytical HPLC and the structure by spectroscopic methods (e.g., NMR, MS).[10]

Visualizations

Gnetifolin_M_Purification_Workflow Plant Dried & Powdered Gnetum montanum Extraction Solvent Extraction (e.g., Acetone) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (VLC or Solvent Partitioning) CrudeExtract->Fractionation EnrichedFraction Stilbenoid-Enriched Fraction Fractionation->EnrichedFraction ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) EnrichedFraction->ColumnChrom SemiPure Semi-Purified This compound ColumnChrom->SemiPure PrepHPLC Preparative HPLC (C18 Column) SemiPure->PrepHPLC PureGnetifolinM >95% Pure This compound PrepHPLC->PureGnetifolinM

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity Issue CheckTLC Analyze by TLC/ Analytical HPLC Start->CheckTLC MultipleSpots Multiple Spots/ Peaks? CheckTLC->MultipleSpots OptimizeColumn Optimize Column Chromatography (Mobile Phase, Loading) MultipleSpots->OptimizeColumn Yes Degradation Degradation Product Present? MultipleSpots->Degradation No End Purity Improved OptimizeColumn->End OptimizeHPLC Optimize Preparative HPLC (Gradient, pH, Loading) OptimizeHPLC->End CheckStability Assess Stability (Light, Temp, pH) Degradation->CheckStability Yes SingleImpurity Single Major Impurity? Degradation->SingleImpurity No CheckStability->End SingleImpurity->OptimizeHPLC Yes Recrystallize Consider Recrystallization SingleImpurity->Recrystallize No Recrystallize->End

Caption: Logical troubleshooting flow for improving this compound purity.

References

Technical Support Center: Method Development for the Detection of Gnetifolin M Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the detection of Gnetifolin M metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolic pathways for this compound?

A1: Based on studies of structurally similar stilbenoids like resveratrol and gnetol, this compound is expected to undergo extensive phase I and phase II metabolism.[1][2]

  • Phase I Metabolism: This primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. Key enzymes involved in stilbenoid metabolism include CYP1A1, CYP1A2, and CYP3A4.[3][4] This can lead to the formation of hydroxylated metabolites.

  • Phase II Metabolism: This is the major metabolic route for stilbenoids and involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The primary phase II reactions are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).[1][2][5] Therefore, the most abundant metabolites of this compound in biological matrices are likely to be its glucuronide and sulfate conjugates.

Q2: What are the most suitable analytical techniques for detecting this compound and its metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the identification and quantification of stilbenoid metabolites due to its high sensitivity, selectivity, and ability to provide structural information.[6][7] High-resolution mass spectrometry (HRMS) is particularly valuable for the accurate mass measurement of metabolites, aiding in the determination of their elemental composition.

Q3: I am not detecting any this compound metabolites in my in vitro assay. What could be the reason?

A3: Several factors could contribute to the lack of detectable metabolites:

  • Low Metabolic Turnover: this compound might have high metabolic stability in the chosen in vitro system. Consider increasing the incubation time or the concentration of the metabolizing enzymes (e.g., liver microsomes or S9 fractions).

  • Incorrect Cofactors: Ensure that the appropriate cofactors for both phase I (NADPH) and phase II (UDPGA for glucuronidation, PAPS for sulfation) reactions are present in your incubation mixture at optimal concentrations.

  • Poor Ionization of Metabolites: Glucuronide and sulfate conjugates are highly polar and may ionize more efficiently in negative ion mode electrospray ionization (ESI). Ensure your LC-MS method acquires data in both positive and negative ion modes.

  • Metabolite Degradation: Some metabolites can be unstable. Minimize sample processing time and keep samples at a low temperature to prevent degradation.

  • Insufficient Sensitivity: The concentration of metabolites might be below the limit of detection of your instrument. Optimize your LC-MS method for higher sensitivity, for instance by using a more efficient sample clean-up and concentration step.

Q4: How can I confirm the identity of a putative this compound metabolite?

A4: Confirming the identity of a metabolite requires a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the metabolite, allowing for the prediction of its elemental formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the metabolite ion provides structural information. Compare the fragmentation pattern of the putative metabolite with that of the parent compound, this compound. Characteristic neutral losses can indicate the type of conjugation (e.g., a loss of 176 Da for glucuronic acid or 80 Da for a sulfate group).

  • Enzymatic Hydrolysis: Treatment of the sample with β-glucuronidase or sulfatase can hydrolyze the respective conjugates, leading to an increase in the parent drug's peak and a decrease in the metabolite peak, thus confirming the conjugation type.

  • Chemical Synthesis: The most definitive confirmation is to synthesize the suspected metabolite and compare its chromatographic and mass spectrometric properties with the metabolite detected in the sample.

Troubleshooting Guides

LC-MS Method Development for this compound and its Metabolites
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing, fronting, or splitting) 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Injection of sample in a solvent much stronger than the mobile phase. 4. Co-elution with interfering matrix components.1. Adjust the mobile phase pH with formic acid or ammonium formate to improve peak shape for phenolic compounds. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Reconstitute the final sample extract in the initial mobile phase. 4. Optimize the chromatographic gradient to improve separation from interfering peaks.
Low signal intensity or poor sensitivity 1. Suboptimal ionization parameters (e.g., capillary voltage, gas flow, temperature). 2. Ion suppression from matrix components. 3. Inefficient sample extraction and concentration. 4. Degradation of the analyte.1. Optimize ESI source parameters for this compound and its expected metabolites (especially in negative ion mode for conjugates). 2. Improve sample clean-up (e.g., use solid-phase extraction instead of protein precipitation). Dilute the sample if suppression is severe. 3. Evaluate different extraction methods (e.g., liquid-liquid extraction, solid-phase extraction) and ensure complete evaporation and reconstitution in a small volume. 4. Keep samples cold and minimize processing time. Use antioxidants if oxidative degradation is suspected.
Retention time shifts 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column aging or contamination. 4. Inconsistent system equilibration.1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a column oven to maintain a constant temperature. 3. Flush the column regularly or replace it if shifts persist. 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
High background noise 1. Contaminated mobile phase or LC system. 2. Contaminated mass spectrometer ion source. 3. Use of non-volatile salts or buffers. 4. Carryover from previous injections.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Clean the ion source of the mass spectrometer. 3. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate. 4. Implement a robust needle wash protocol between injections.

Quantitative Data Summary

Due to the limited availability of specific quantitative metabolic data for this compound, the following table summarizes the pharmacokinetic parameters of the structurally related stilbenoid, gnetol, in Sprague-Dawley rats. This data can serve as a preliminary estimate for the metabolic behavior of this compound.

Table 1: Pharmacokinetic Parameters of Gnetol in Sprague-Dawley Rats

ParameterIntravenous (10 mg/kg)Oral (100 mg/kg)Reference
Bioavailability (F%) -6%[8]
Tmax (h) -Not specified
Major Metabolites Glucuronidated gnetolGlucuronidated gnetol[8]

Note: This data is for gnetol and should be used as a proxy for this compound with caution. Experimental determination of this compound's pharmacokinetic parameters is recommended.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the major phase I and phase II metabolites of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound)

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration to minimize the final solvent concentration in the incubation.

    • In a microcentrifuge tube, add phosphate buffer (pH 7.4), HLM (final concentration 0.5-1 mg/mL), and this compound (final concentration 1-10 µM).

    • For phase I metabolism, add the NADPH regenerating system.

    • For phase II metabolism, add UDPGA (for glucuronidation) and PAPS (for sulfation). It is also advisable to include alamethicin to activate UGTs.

    • Prepare control incubations without the cofactors (NADPH, UDPGA, PAPS) and without HLM to assess non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the cofactors.

    • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Monitor for the disappearance of the parent compound (this compound) and the appearance of potential metabolites.

Protocol 2: LC-MS/MS Method for the Analysis of this compound and its Metabolites

Objective: To separate, detect, and identify this compound and its metabolites in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable for stilbenoids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds with a range of polarities. A re-equilibration step at the initial conditions is crucial.

  • Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, operated in both positive and negative ion modes. Negative mode is often more sensitive for glucuronide and sulfate conjugates.

  • Scan Type:

    • Full Scan: To detect all ions within a specified m/z range.

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns of this compound and its putative metabolites for structural elucidation.

    • Neutral Loss Scan: To specifically screen for metabolites with characteristic neutral losses (e.g., 176 Da for glucuronides, 80 Da for sulfates).

    • Precursor Ion Scan: To identify all metabolites that fragment to a common product ion.

  • Source Parameters: Optimize capillary voltage, nebulizer gas flow, drying gas flow, and temperature for maximum signal intensity of this compound.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through initial oxidation by CYP enzymes, followed by conjugation with glucuronic acid or sulfate.

Gnetifolin_M_Metabolism Gnetifolin_M This compound Phase_I Phase I Metabolites (e.g., Hydroxylated this compound) Gnetifolin_M->Phase_I CYP450 (Oxidation) Phase_II_G Glucuronide Conjugates Gnetifolin_M->Phase_II_G UGTs (Glucuronidation) Phase_II_S Sulfate Conjugates Gnetifolin_M->Phase_II_S SULTs (Sulfation) Phase_I->Phase_II_G UGTs Phase_I->Phase_II_S SULTs Excretion Excretion (Urine, Feces) Phase_II_G->Excretion Phase_II_S->Excretion

Caption: Proposed metabolic pathway of this compound.

General Experimental Workflow for Metabolite Identification

The following workflow outlines the key steps in identifying metabolites of this compound from an in vitro or in vivo study.

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Identification Incubation In Vitro Incubation (e.g., Microsomes, Hepatocytes) or In Vivo Sample Collection Extraction Extraction (e.g., Protein Precipitation, SPE) Incubation->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_MS LC-MS/MS Analysis (Full Scan, MS/MS) Concentration->LC_MS Metabolite_Detection Metabolite Detection (Comparison with control) LC_MS->Metabolite_Detection Formula_Determination Elemental Formula (from HRMS) Metabolite_Detection->Formula_Determination Structure_Elucidation Structural Elucidation (from MS/MS fragmentation) Formula_Determination->Structure_Elucidation Confirmation Confirmation (Enzymatic Hydrolysis, Chemical Synthesis) Structure_Elucidation->Confirmation

Caption: General workflow for metabolite identification.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Based on the known activities of other stilbenoids, this compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK TLR4->IKK activates IkB Degraded IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Proinflammatory_Genes induces Gnetifolin_M This compound Gnetifolin_M->IKK inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of Gnetifolin M and Resveratrol Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, stilbenoids have garnered considerable attention for their diverse pharmacological activities. Among these, resveratrol has been extensively studied and is well-regarded for its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Gnetifolin M, a stilbenoid isolated from Gnetum species, represents a less explored but potentially valuable compound. This guide provides a comparative analysis of the bioactivity of this compound and resveratrol, offering a resource for researchers, scientists, and drug development professionals.

A Note on Data Availability: Direct quantitative bioactivity data for this compound is limited in the current scientific literature. Therefore, to provide a meaningful comparison, this guide incorporates data from closely related stilbenoids found in the Gnetum genus, such as Gnetin C and Gnetol, as proxies for this compound's potential bioactivity. This approach is based on their structural similarity and co-occurrence in the same plant species. It is crucial to interpret this comparative data with the understanding that these are related, but distinct, compounds.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of resveratrol and Gnetum stilbenoids.

Table 1: Comparative Antioxidant Activity

Compound/ExtractAssayIC50 / ActivityReference
ResveratrolDPPH Radical Scavenging~25-100 µM (Varies by study)[1]
ResveratrolORACHigh antioxidant capacity[2]
Gnetum gnemon StilbenoidsDPPH Radical ScavengingSimilar to ascorbic acid & α-tocopherol[3]
Gnetum montanum ExtractDPPH Radical ScavengingDose-dependent inhibition[4]

Table 2: Comparative Anti-inflammatory Activity

Compound/ExtractModelKey FindingsReference
ResveratrolLPS-stimulated macrophagesInhibition of NF-κB, COX-2, TNF-α, IL-6[5]
GnetolPGE2 InhibitionIC50: 1.84 µM[6][7]
Isorhapotigenin (Gnetum)TNF-α Production InhibitionIC50: 9.3 x 10⁻⁵ mol·L⁻¹[8]
Stilbene Oligopolymer (Gnetum)TNF-α Production InhibitionIC50: 4.6 x 10⁻⁶ mol·L⁻¹[8]

Table 3: Comparative Anti-Cancer Activity

Compound/ExtractCell LineIC50Reference
ResveratrolVariousVaries widely depending on cell line[9][10][11]
Gnetum montanum ExtractSW480 (Colon Cancer)50.77 µg/mL (72h)[12][13]
Gnetin CPC3M-Luc (Prostate Cancer)More potent than resveratrol at half the concentration[14]
Gnetin CAML-MT (Leukemia)Significantly lowered leukemia development[14]

Table 4: Comparative Neuroprotective Activity

CompoundModelKey FindingsReference
ResveratrolVarious neurodegenerative modelsSIRT1 activation, Nrf2 pathway modulation[2][15][16][17]
Gnetum Stilbenoids (General)-Anticipated to have antioxidant and anti-inflammatory neuroprotective effects[18]

Key Signaling Pathways

The bioactivities of resveratrol and, presumably, this compound are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating some of the key pathways modulated by resveratrol.

NF-kB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->genes Induces nucleus Nucleus Resveratrol Resveratrol Resveratrol->IKK Inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway by Resveratrol.

PI3K_AKT_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Resveratrol Resveratrol Resveratrol->PI3K Inhibits

Figure 2: Resveratrol's Inhibition of the PI3K/Akt Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant capacity of a compound to scavenge free radicals.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add a defined volume of the test compound (this compound or resveratrol) at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[19][20]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or resveratrol) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.[9][12]

Western Blot Analysis for NF-κB

This technique is used to detect and quantify the levels of specific proteins, such as the p65 subunit of NF-κB, to assess its activation.

  • Protein Extraction: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65 NF-κB).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponds to the amount of the target protein. Densitometry is used to quantify the protein levels, often normalized to a loading control protein (e.g., β-actin or GAPDH).[5]

Conclusion

Resveratrol is a well-characterized stilbenoid with a vast body of research supporting its diverse bioactivities. This compound, while less studied, belongs to a class of compounds from the Gnetum genus that have demonstrated significant antioxidant, anti-inflammatory, and anti-cancer properties. The available data on related Gnetum stilbenoids suggest that this compound may possess a comparable, and in some cases, potentially more potent, bioactivity profile than resveratrol.

This comparative guide highlights the need for further research to isolate and characterize the specific biological activities and mechanisms of action of this compound. Such studies are crucial to fully understand its therapeutic potential and to provide a direct and comprehensive comparison with established compounds like resveratrol. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to pursue these investigations.

References

Validating Gnetifolin M's Anti-Inflammatory Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of animal model data for Gnetifolin M remains elusive in publicly available scientific literature. To provide a valuable framework for researchers, this guide presents a comparative overview of the anti-inflammatory effects of the well-researched stilbenoid, Resveratrol, alongside two standard anti-inflammatory drugs, Indomethacin and Dexamethasone, in established animal models of inflammation. This guide is intended to serve as a benchmark for future preclinical studies on this compound.

This document details the experimental protocols for two widely used in vivo inflammation models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. It further summarizes the quantitative data on the efficacy of Resveratrol, Indomethacin, and Dexamethasone in these models and elucidates the key signaling pathways implicated in their anti-inflammatory action.

Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard acute inflammatory model used to evaluate the efficacy of anti-inflammatory compounds. The data presented below is collated from various studies and highlights the dose- and time-dependent effects of the comparator compounds.

CompoundAnimal ModelDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
Resveratrol Mice20 mg/kg--Significant reduction[1]
Rat2 mg/kg--No significant effect on edema[2]
Indomethacin Rat10 mg/kgOral2 hours54%[3]
Rat10 mg/kgOral3 hours54%[3]
Rat10 mg/kgOral4 hours54%[3]
Rat10 mg/kgOral5 hours33%[3]
Rat0.66-2 mg/kg--Significant inhibition[4]
Rat25 mg/kgOral1 hour67.5%[5]
Rat25 mg/kgOral2 hours87.8%[5]
Rat25 mg/kgOral3 hours91.1%[5]
Dexamethasone Rat1 µg (local)Subplantar3 hours>60%[6]
Rat1 µg (local)Subplantar4 hoursSignificant inhibition[6]
Rat1 µg (local)Subplantar5 hoursSignificant inhibition[6]

Efficacy in Lipopolysaccharide-Induced Inflammation

The LPS-induced inflammation model mimics systemic inflammation by triggering a robust immune response. The following table summarizes the effects of the comparator compounds on key pro-inflammatory cytokines in this model.

CompoundAnimal ModelDoseRoute of AdministrationInflammatory MarkerOutcomeReference
Resveratrol Mice100 mg/kg-TNF-α, IL-6, IL-12p70Strikingly decreased[7]
Indomethacin Mice-PretreatmentiNOS mRNA and proteinIncreased LPS-induced expression[8]
Mice--IL-6Decreased levels by 75-80%[9]
Dexamethasone Mice5 mg/kgIntraperitonealTNF-αSignificantly lowered (134.41 ± 15.83 vs. 408.83 ± 18.32 pg/mL)[10]
Mice5 mg/kgIntraperitonealIL-6Significantly lowered (22.08 ± 4.34 vs. 91.27 ± 8.56 ng/mL)[10]
Mice5 and 10 mg/kgIntraperitonealIL-6, TNF-α mRNAMarked decrease[11]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds, including stilbenoids like Resveratrol, are often attributed to their ability to modulate key intracellular signaling pathways that regulate the inflammatory response. The primary pathways of interest are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor (TLR4, TNFR) Receptor (TLR4, TNFR) Inflammatory Stimuli (LPS, TNF-α)->Receptor (TLR4, TNFR) IKK Complex IKK Complex Receptor (TLR4, TNFR)->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Complex Inhibition Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Binds to DNA Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Receptor (TLR4) Receptor (TLR4) Inflammatory Stimuli (LPS)->Receptor (TLR4) MAPKKK (e.g., TAK1) MAPKKK (e.g., TAK1) Receptor (TLR4)->MAPKKK (e.g., TAK1) Activation MAPKK (e.g., MEK) MAPKK (e.g., MEK) MAPKKK (e.g., TAK1)->MAPKK (e.g., MEK) Phosphorylation MAPK (e.g., p38, JNK, ERK) MAPK (e.g., p38, JNK, ERK) MAPKK (e.g., MEK)->MAPK (e.g., p38, JNK, ERK) Phosphorylation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (e.g., p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Activation & Translocation This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->MAPK (e.g., p38, JNK, ERK) Inhibition of Phosphorylation Gene Transcription Gene Transcription Transcription Factors (e.g., AP-1)->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for inducing acute inflammation in the rat paw and assessing the efficacy of a test compound.

Carrageenan_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_assessment Assessment Animal Grouping Animal Grouping Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Grouping->Baseline Paw Volume Measurement Test Compound Administration Test Compound Administration Baseline Paw Volume Measurement->Test Compound Administration Positive Control Administration Positive Control Administration Baseline Paw Volume Measurement->Positive Control Administration Vehicle Control Administration Vehicle Control Administration Baseline Paw Volume Measurement->Vehicle Control Administration Carrageenan Injection Carrageenan Injection Test Compound Administration->Carrageenan Injection 1 hour pre-injection Positive Control Administration->Carrageenan Injection 1 hour pre-injection Vehicle Control Administration->Carrageenan Injection 1 hour pre-injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) 1-6 hours post-injection Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis Calculate % Inhibition Calculate % Inhibition Data Analysis->Calculate % Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Grouping: Animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving different doses of the test compound (e.g., this compound).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compound, positive control, or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), one hour before the induction of inflammation.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in saline is administered into the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated for each treatment group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide-Induced Systemic Inflammation in Mice

This protocol outlines a common method for inducing systemic inflammation to evaluate the effects of a test compound on pro-inflammatory cytokine production.

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

Detailed Methodology:

  • Animals: Male BALB/c or C57BL/6 mice are commonly used.

  • Grouping: Animals are divided into a control group, an LPS group, and treatment groups receiving the test compound plus LPS.

  • Drug Administration: The test compound or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before LPS challenge (e.g., 1 hour).

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS at a dose known to induce a significant inflammatory response (e.g., 1-5 mg/kg).

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 4 hours), blood is collected via cardiac puncture, and serum is separated. Tissues such as the liver and lungs may also be harvested.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are compared between the different treatment groups and the LPS control group to determine the inhibitory effect of the test compound.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound in animal models is currently lacking, the data presented for the structurally related stilbenoid Resveratrol, and the standard anti-inflammatory drugs Indomethacin and Dexamethasone, provide a crucial benchmark for future research. The detailed experimental protocols and an understanding of the key signaling pathways involved will enable researchers to effectively design and execute studies to validate the therapeutic potential of this compound as a novel anti-inflammatory agent. Future investigations should focus on establishing a clear dose-response relationship and time-course of action for this compound in these established animal models.

References

Gnetifolin M: A Head-to-Head Comparison with Other Gnetum Stilbenoids in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gnetifolin M, a stilbenoid isolated from the Gnetum genus, against other notable stilbenoids from the same plant family. The objective is to offer a clear, data-driven comparison of their biological activities, supported by experimental evidence and methodologies. While research on this compound is ongoing, this guide consolidates the current understanding of its performance relative to its structural analogs.

Data Presentation: Comparative Bioactivity of Gnetum Stilbenoids

The biological activities of this compound and other Gnetum stilbenoids, including resveratrol, gnetin C, and isorhapontigenin, are of significant interest due to their potential therapeutic applications. The following tables summarize the available quantitative data for key biological activities.

Anti-Neuroinflammatory Activity

A key area of investigation for Gnetum stilbenoids is their ability to mitigate neuroinflammation. The following data presents a direct comparison of the inhibitory effects of this compound and other stilbenoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

CompoundIC₅₀ for Nitric Oxide (NO) Inhibition (µM)
This compound 16.1
Gnetifolin L4.8
Gnetifolin I7.2
Gnemonol M3.2
Gnetin E1.5
Isorhapontigenin0.35

Lower IC₅₀ values indicate greater potency in inhibiting nitric oxide production.

Antioxidant Activity

Direct comparative data for the antioxidant activity of purified this compound is limited in the current literature. However, studies on extracts and related Gnetum stilbenoids provide insights into the potential antioxidant capacity of this class of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant potential.

Compound/ExtractAntioxidant Activity (IC₅₀)Assay
GnetolHigher than resveratrolABTS and FRAP assays[1][2]
Gnetum gnemon leaf extract (methanol)IC₅₀ = 98.03 ppmDPPH assay[3]
Resveratrol-Well-established antioxidant
Gnetin CPotent antioxidantVarious assays[4][5]

It is important to note that the data for Gnetum gnemon leaf extract represents a complex mixture and not a single compound.

Anticancer Activity

Comprehensive head-to-head anticancer activity data for this compound against other Gnetum stilbenoids is not yet available. Research has largely focused on stilbenoids like gnetin C and resveratrol, which have demonstrated significant cytotoxic effects against various cancer cell lines. The data below for related compounds provides a comparative context.

CompoundCancer Cell LineIC₅₀ (µM)
Gnetin CPC3M (Prostate)8.7[6]
Gnetin CHL-60 (Leukemia)~13[7]
ResveratrolPC3M (Prostate)24.4

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays mentioned in this guide.

Nitric Oxide Inhibition Assay in LPS-Stimulated BV-2 Microglial Cells

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in brain microglial cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test stilbenoids (e.g., this compound, resveratrol). Cells are pre-incubated with the compounds for 1 hour.

  • LPS Stimulation: LPS is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well, followed by a 10-minute incubation at room temperature, protected from light.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added, and the plate is incubated for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the antioxidant capacity of natural compounds.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: Test compounds are dissolved in methanol to prepare a series of concentrations.

  • Reaction Mixture: 100 µL of each sample concentration is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm. A control containing methanol and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined from the plot of scavenging activity against the concentration of the compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the stilbenoid compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Gnetum stilbenoids exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound are still under investigation, the mechanisms of action of related stilbenoids like resveratrol and gnetin C provide a likely framework.

Anti-inflammatory Signaling Pathway

Gnetum stilbenoids are known to suppress inflammatory responses primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

anti_inflammatory_pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->ProInflammatory_Genes Transcription GnetifolinM This compound & other Stilbenoids GnetifolinM->IKK Inhibition

Caption: Putative anti-inflammatory mechanism of Gnetum stilbenoids via NF-κB pathway inhibition.

Anticancer Signaling Pathway: PI3K/Akt/mTOR Inhibition

Gnetin C, a dimeric stilbenoid, has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. It is plausible that this compound may share a similar mechanism of action.

anticancer_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTORC1 Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis GnetumStilbenoids Gnetum Stilbenoids (e.g., Gnetin C) GnetumStilbenoids->PI3K Inhibition GnetumStilbenoids->Akt Inhibition GnetumStilbenoids->Apoptosis Induction

Caption: Proposed anticancer mechanism of Gnetum stilbenoids through inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow: In Vitro Bioactivity Screening

The general workflow for screening the biological activities of Gnetum stilbenoids in vitro involves a series of standardized assays.

experimental_workflow Start Start: Gnetum Stilbenoid (e.g., this compound) DoseResponse Dose-Response Preparation Start->DoseResponse Treatment Compound Treatment DoseResponse->Treatment CellCulture Cell Culture (e.g., BV-2, Cancer Cell Lines) CellCulture->Treatment Incubation Incubation Treatment->Incubation Assay Bioactivity Assay Incubation->Assay NO_Assay Nitric Oxide Assay (Anti-inflammatory) Assay->NO_Assay DPPH_Assay DPPH/ABTS Assay (Antioxidant) Assay->DPPH_Assay MTT_Assay MTT Assay (Anticancer) Assay->MTT_Assay DataAnalysis Data Analysis (IC₅₀ Determination) NO_Assay->DataAnalysis DPPH_Assay->DataAnalysis MTT_Assay->DataAnalysis End End: Comparative Bioactivity Profile DataAnalysis->End

Caption: General experimental workflow for in vitro screening of Gnetum stilbenoids.

References

A Comparative Guide to Analytical Methods for the Quantification of Gnetifolin M: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel therapeutic agents like Gnetifolin M is fundamental for preclinical and clinical success. This guide provides a comparative framework for the cross-validation of two prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Cross-validation is a critical process to ensure that data from different analytical methods or laboratories are comparable, which is essential when methods are transferred or when different techniques are used within a larger study.[5][6]

Data Presentation: Comparison of Analytical Method Performance

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of hypothetical HPLC-UV and LC-MS/MS methods for the quantification of this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Linear Range 5 - 100 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%98.0% - 102.0%
Precision (% RSD) < 5.0%< 3.0%
Limit of Detection (LOD) ~1.5 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) 5 µg/mL1 ng/mL
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of any analytical method. Below are illustrative methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique suitable for routine analysis and quality control of bulk drug substances and pharmaceutical formulations.[7]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Elution: A linear gradient optimized for the separation of this compound from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.[7]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range and filter through a 0.45 µm filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.[8][9][10]

Chromatographic Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[11]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A rapid gradient to ensure efficient separation and a short run time.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[9][10][11]

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[9][10][11]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Gas Temperatures and Flow Rates: Optimized for maximum signal intensity.

Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare calibration standards in the appropriate biological matrix (e.g., plasma) by spiking with the stock solution to achieve concentrations from 1 to 1000 ng/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

Mandatory Visualization

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) cluster_crossval Cross-Validation M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Smp Sample Analysis M1_Val->M1_Smp CV_Compare Compare Results M1_Smp->CV_Compare Data Comparison M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Smp Sample Analysis M2_Val->M2_Smp M2_Smp->CV_Compare Data Comparison CV_QC Prepare QC Samples CV_Analyze_A Analyze QCs with Method A CV_QC->CV_Analyze_A CV_Analyze_B Analyze QCs with Method B CV_QC->CV_Analyze_B CV_Analyze_A->CV_Compare CV_Analyze_B->CV_Compare Report Final Report CV_Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

This guide provides a foundational framework for the comparison and cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound. Based on the illustrative data, an LC-MS/MS method would be more suitable for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices.[8][9][10] Conversely, an HPLC-UV method offers a robust and cost-effective solution for quality control and formulation analysis.[7] A successful cross-validation, demonstrating a low percentage difference between the results from both methods, would provide confidence that the data generated are interchangeable, offering valuable flexibility in a drug development program. It is imperative for researchers to conduct their own comprehensive method development and validation tailored to their specific requirements and sample matrices.

References

Comparative Cytotoxicity of Gnetin C in Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of current scientific literature reveals a significant lack of available data specifically for Gnetifolin M. Therefore, this guide will focus on its close structural analogue, Gnetin C, a well-researched resveratrol dimer with demonstrated potent anti-cancer properties. The information presented herein, including experimental data and signaling pathways, pertains to Gnetin C and serves as a valuable resource for understanding the cytotoxic potential of this class of stilbenoids.

Gnetin C, a natural polyphenol found in the seeds of Gnetum gnemon (melinjo), has garnered considerable interest in oncology for its potential as a cancer chemopreventive and therapeutic agent.[1][2] Extensive research has demonstrated its ability to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines, often with greater potency than its well-known precursor, resveratrol.[3][4] This guide provides a comparative overview of the cytotoxic effects of Gnetin C, supported by experimental data, detailed protocols, and illustrations of its molecular mechanisms of action.

Data Presentation: In Vitro Cytotoxicity of Gnetin C

Gnetin C has consistently demonstrated significant cytotoxic effects across a range of cancer cell lines. Its potency, as indicated by the half-maximal inhibitory concentration (IC50), is often superior to other stilbenoids like resveratrol and pterostilbene.

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (hours)Reference
DU145Prostate CancerGnetin C6.672[5]
Resveratrol21.872[5]
Pterostilbene14.372[5]
PC3MProstate CancerGnetin C8.772[5]
Resveratrol24.472[5]
Pterostilbene19.072[5]
HL60Human LeukemiaGnetin C13Not Specified[1][6]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Gnetin C exerts its anti-cancer effects by modulating multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2] The primary mechanisms identified include the inhibition of the PI3K/AKT/mTOR and ERK1/2 pathways, as well as the downregulation of metastasis-associated protein 1 (MTA1).[2][7]

MTA1/AKT/mTOR Signaling Pathway

A primary target of Gnetin C is the Metastasis-Associated Protein 1 (MTA1)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[8] MTA1 is overexpressed in many cancers and contributes to tumor progression.[8] Gnetin C downregulates the expression of MTA1, leading to the suppression of the downstream AKT/mTOR signaling cascade.[8] This inhibition results in decreased cell proliferation, induction of apoptosis, and reduced angiogenesis.[7][8]

GnetinC_MTA1_AKT_mTOR_Pathway GnetinC Gnetin C MTA1 MTA1 GnetinC->MTA1 inhibits AKT AKT MTA1->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits p70S6K p70S6K mTOR->p70S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation p70S6K->Proliferation fourEBP1->Proliferation

Gnetin C inhibits the MTA1/AKT/mTOR signaling pathway.
ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another critical cascade that promotes cancer cell proliferation and survival.[2] Gnetin C has been reported to suppress the activation of this pathway by inhibiting the phosphorylation of ERK1/2, which can halt the cell cycle and induce apoptosis in cancer cells.[1][2]

GnetinC_ERK_Pathway GnetinC Gnetin C ERK ERK1/2 GnetinC->ERK inhibits GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Gnetin C suppresses the ERK1/2 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the biological activity of Gnetin C.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Gnetin C for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with Gnetin C start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance solubilize->read end Calculate Cell Viability read->end

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with Gnetin C for the desired time period.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample to assess the effect of Gnetin C on signaling pathways like MTA1/AKT/mTOR.

  • Protocol:

    • Treat cells with Gnetin C, then lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, MTA1, β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control.

References

A Comparative Analysis of Gnetifolin M and its Synthetic Derivatives: Efficacy and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gnetifolin M, a naturally occurring stilbenoid found in the genus Gnetum, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects. As the development of novel therapeutics often involves the synthesis of derivatives to enhance efficacy and modulate toxicity, this guide provides a comparative overview of the available experimental data on the efficacy and toxicity of this compound and its closely related synthetic stilbenoid derivatives. Due to a lack of publicly available data on synthetic derivatives of this compound, this guide will utilize data from synthetic resveratrol dimers and oligomers as a proxy, given their structural similarity as stilbenoid derivatives.

Efficacy Comparison

The therapeutic potential of this compound and its synthetic analogs is primarily attributed to their anti-inflammatory and neuroprotective activities. The following tables summarize the available quantitative data to facilitate a comparative assessment.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and related stilbenoids are often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).

CompoundAssayCell LineIC₅₀ (µM)
This compound Nitric Oxide (NO) InhibitionBV-2 Microglial Cells16.1[1]
Synthetic Resveratrol Dimer (Quadrangularin A) Not specified in detail, general anti-inflammatory activity reportedNot specifiedData not available
Synthetic Resveratrol-based Flavonol Derivative NO, IL-6, and TNF-α Production InhibitionRAW 264.7 Macrophages1.35 (NO), 1.12 (IL-6), 1.92 (TNF-α)[2]
Neuroprotective Activity

The neuroprotective potential is a significant area of investigation for stilbenoids. While specific quantitative data for this compound is limited, studies on related compounds provide insights.

CompoundAssayModelEffect
This compound Not specifiedNot specifiedNeuroprotective effects have been reported but quantitative data is lacking.
Synthetic Resveratrol Analogs Various in vitro and in vivo modelsCerebral Stroke ModelsReduced infarct volume and brain water content[3]
Resveratrol Oligomers BACE-1 Activity InhibitionIn vitroInhibition of β-secretase, an enzyme involved in Alzheimer's disease pathology[4]

Toxicity Profile

CompoundAssayModelObservations
This compound Data not availableData not availableData not available
Gnetum gnemon Leaf Extract (contains stilbenoids) Sub-acute toxicity studySwiss albino miceNo observed immunotoxicity, hepatotoxicity, or nephrotoxicity at doses of 200 and 400 mg/kg[5]
Synthetic Stilbene Derivative (3,4,10-trimethoxystilbene) Acute toxicity studyAlbino miceNo significant changes in clinical signs, mortality, body weight, or biochemical parameters after 14 days of treatment.
Synthetic Resveratrol-based Flavonol Derivative Cytotoxicity AssayRAW 264.7 MacrophagesLow toxicity reported[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and its analogs.

Anti-Neuroinflammatory Assay in BV-2 Microglial Cells

This protocol is used to assess the anti-inflammatory effects of compounds by measuring the inhibition of nitric oxide production.

  • Cell Culture: BV-2 microglial cells are cultured in an appropriate medium and seeded in 96-well plates at a density of 5 x 10⁴ cells/well. The cells are allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm. The nitrite concentration is calculated from a standard curve[1].

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This animal model is widely used to screen for the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar or Sprague-Dawley rats are used.

  • Treatment Groups: Animals are divided into a control group, a group treated with the test compound, and a positive control group (e.g., indomethacin).

  • Compound Administration: The test compound is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: Inflammation is induced by a sub-plantar injection of 1% carrageenan suspension into the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular time intervals after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control to determine the IC₅₀ value[6].

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related stilbenoids are mediated through the modulation of key signaling pathways involved in inflammation and neuronal survival.

Anti-inflammatory Signaling Pathways

This compound and other stilbenoids are hypothesized to exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.

GnetifolinM_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IκBα IκBα IKK_complex->IκBα Phosphorylates & Degrades NF-κB NF-κB (p50/p65) NF-κB_active NF-κB (p50/p65) NF-κB->NF-κB_active Translocation Gnetifolin_M This compound Gnetifolin_M->IKK_complex Inhibits Gnetifolin_M->MAPK_pathway Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NF-κB_active->Inflammatory_Genes Induces

Caption: this compound's proposed anti-inflammatory mechanism.

Experimental Workflow for Screening Anti-inflammatory Compounds

The following diagram illustrates a typical workflow for the in vitro screening of potential anti-inflammatory agents.

Experimental_Workflow Start Start: Cell Culture Treatment Compound Treatment (e.g., this compound) Start->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Data_Collection Data Collection: - Supernatant for NO, Cytokine assays - Cell lysate for Western Blot Incubation->Data_Collection Analysis Data Analysis Data_Collection->Analysis Results Results: Efficacy & Mechanism Analysis->Results

Caption: A standard workflow for in vitro anti-inflammatory screening.

References

A Comparative Analysis of Gnetifolin M's Mechanism of Action with Established Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypothesized mechanism of action of Gnetifolin M, a naturally occurring stilbenoid, with established therapeutic agents for Alzheimer's disease (AD). Due to the limited direct research on this compound, this analysis synthesizes findings from the broader class of stilbenoid compounds, particularly resveratrol, to elucidate its potential mechanisms.[1] Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, neuroinflammation, and neurotransmitter deficits.[2] Current therapies typically target single pathological pathways. In contrast, this compound, like other stilbenoids, is proposed to have a multi-targeted approach, potentially offering a broader therapeutic window.[3]

Overview of Alzheimer's Disease Pathological Pathways

The progression of Alzheimer's disease involves several interconnected signaling cascades. The primary pathways include the amyloidogenic pathway, which leads to the formation of toxic Aβ oligomers and plaques; neuroinflammation, driven by activated microglia and astrocytes; excitotoxicity, mediated by excessive glutamate signaling; and the cholinergic deficit, characterized by reduced levels of the neurotransmitter acetylcholine.[4][5][6]

cluster_0 Pathological Cascades in Alzheimer's Disease APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Oligomers & Plaques APP->Abeta Amyloidogenic Pathway Microglia Microglia Activation Abeta->Microglia Synaptic_Dysfunction Synaptic Dysfunction Abeta->Synaptic_Dysfunction Neuroinflammation Neuroinflammation (Cytokines, ROS) Microglia->Neuroinflammation Neuroinflammation->Synaptic_Dysfunction Neuron_Death Neuronal Death Synaptic_Dysfunction->Neuron_Death Glutamate Glutamate Excitotoxicity Glutamate->Synaptic_Dysfunction Cholinergic Cholinergic Deficit Cholinergic->Synaptic_Dysfunction cluster_1 Amyloid-Beta Aggregation Pathway and Therapeutic Intervention cluster_2 Points of Intervention Abeta_Monomer Aβ Monomers Abeta_Oligomer Toxic Aβ Oligomers Abeta_Monomer->Abeta_Oligomer Aggregation Abeta_Fibril Aβ Fibrils (Plaques) Abeta_Oligomer->Abeta_Fibril Fibrillization Toxicity Neuronal Toxicity Abeta_Oligomer->Toxicity Gnetifolin This compound (Hypothesized) Gnetifolin->Abeta_Oligomer Inhibits Aggregation Antibodies Anti-Aβ Antibodies (e.g., Lecanemab) Antibodies->Abeta_Fibril Promotes Clearance cluster_workflow Thioflavin T (ThT) Assay Workflow A Prepare Aβ Monomers and Test Compound B Incubate at 37°C (with shaking) A->B C Add ThT Dye B->C D Measure Fluorescence (Ex: 440nm, Em: 485nm) C->D E Analyze Aggregation Kinetics D->E

References

Reproducibility of Gnetifolin M's biological effects across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Reproducibility of Gnetifolin M's Biological Effects: A Comparative Guide

A notable scarcity of direct inter-laboratory studies on the reproducibility of this compound's biological effects necessitates a comparative approach. This guide, therefore, presents the available quantitative data for this compound alongside its structurally related stilbenoids. The information herein is intended to serve as a valuable, albeit preliminary, resource for researchers, scientists, and drug development professionals, highlighting the existing data and underscoring the critical need for further validation studies.

While this compound has been identified as a promising bioactive compound, particularly for its anti-inflammatory properties, the body of research dedicated specifically to it remains limited. Consequently, direct comparisons of its biological effects across different laboratories are not yet available in the scientific literature. This guide compiles the existing data on this compound and its close analogs, Gnetifolin K, L, I, Gnemonol M, Gnetin E, and Isorhapontigenin, to provide a current snapshot of its potential efficacy. The experimental protocols and signaling pathways detailed below are based on studies of these related compounds and are presented to offer a framework for future research on this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-neuroinflammatory effects of this compound and other stilbenoids isolated from Gnetum parvifolium. The data represents the half-maximal inhibitory concentration (IC₅₀) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation.

CompoundIC₅₀ for Nitric Oxide (NO) Inhibition (µM)
This compound16.1[1]
Gnetifolin K10.3[1]
Gnetifolin L4.8[1]
Gnetifolin I7.2[1]
Gnemonol M3.2[1]
Gnetin E1.5[1]
Isorhapontigenin0.35[1]

Experimental Protocols

Assessment of Anti-Neuroinflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of stilbenoids from Gnetum species.[1]

1. Cell Culture:

  • BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment and LPS Stimulation:

  • BV-2 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound or other test compounds for 2 hours.

  • Neuroinflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • The cells are incubated for an additional 24 hours.

3. Measurement of Nitric Oxide Production:

  • After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is calculated from a sodium nitrite standard curve.

4. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC₅₀ value is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of stilbenoids are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 GnetifolinM This compound IKK IKK Complex GnetifolinM->IKK Inhibition MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB_IkappaB NF-κB-IκBα (Inactive) IkappaB->NFkappaB_IkappaB NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (Active) NFkappaB->NFkappaB_nucleus Translocation NFkappaB_IkappaB->NFkappaB DNA DNA NFkappaB_nucleus->DNA Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow start Start cell_culture Culture BV-2 Microglial Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding pretreatment Pre-treat with this compound (Various Concentrations) seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Perform Griess Assay for Nitrite supernatant_collection->griess_assay data_analysis Measure Absorbance at 540 nm & Calculate IC₅₀ griess_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing anti-inflammatory activity.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Gnetifolin M

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Gnetifolin M, a stilbenoid compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the precautionary principle, treating it as a potentially hazardous substance with unknown toxicity and environmental hazards. These guidelines are derived from safety protocols for structurally related compounds such as Gnetifolin K and Gnetifolin N.[1][2][3]

Immediate Safety and Handling Precautions

Before any handling or disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, a lab coat, and closed-toe shoes.[2] All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.[1][2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1]

  • Waste Identification and Segregation : All waste contaminated with this compound, including the pure compound, solutions, used gloves, weigh boats, pipette tips, and contaminated glassware, must be treated as hazardous chemical waste.[1][2][3] This waste should be segregated from other waste streams to prevent accidental reactions.[3]

  • Containerization : Use dedicated, leak-proof, and chemically compatible containers for waste collection.[1][3]

    • Solid Waste : Collect in a sturdy, sealable plastic bag or drum.[1]

    • Liquid Waste : Unused solutions and the first rinse of contaminated glassware should be collected in a sealed container compatible with the solvent used.[1] this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

    • Sharps Waste : Contaminated sharps such as needles or pipette tips must be placed in a designated sharps container.[1]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," a description of the waste (e.g., "solid waste," "solution in acetone"), and the date the waste was first added.[1][3]

  • Storage : Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[1][3] This area should be away from general work areas and incompatible materials, and containers should be kept closed except when adding waste.[1] Secondary containment should be used to prevent spills.[3]

  • Final Disposal : Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]

Quantitative Data Summary

ParameterValueNotes
GHS Hazard Classification (Inferred) Acute and chronic aquatic toxicityBased on the classification of the related compound, Gnetifolin E.[1][5]
Occupational Exposure Limit (OEL) Not EstablishedFor the related compound resveratrol, the recommendation is to keep exposure as low as practically possible. This principle should be applied to this compound.[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[4]This information is crucial for selecting compatible waste containers and considering solvent hazards.

Experimental Protocol: General Weighing and Dissolving Procedure

To minimize waste generation and exposure, follow this general protocol when working with this compound:

  • Preparation : Before starting, review any available safety information and ensure the chemical fume hood is operational.[2] Don all required PPE.[2]

  • Weighing : If working with the powdered form, carefully weigh the desired amount within the fume hood to prevent dust inhalation.[2] Use a dedicated, clean weighing vessel.[1]

  • Dissolving : Add the this compound powder slowly to the solvent in the fume hood to avoid splashing.[1] Keep the container covered as much as possible.[2]

  • Cleanup : Decontaminate all surfaces that may have come into contact with this compound.[2] Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

GnetifolinM_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, paper towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (unused solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, pipette tips) waste_type->sharps_waste Sharps containerize_solid Place in Labeled Hazardous Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->containerize_liquid containerize_sharps Place in Labeled Sharps Container sharps_waste->containerize_sharps storage Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage containerize_sharps->storage disposal Arrange Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Gnetifolin M

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gnetifolin M. As a specific Safety Data Sheet (SDS) for this compound was not located in public search results, the following procedures are based on standard laboratory safety protocols for handling chemical compounds with unknown hazardous properties. It is imperative to supplement this guidance with a substance-specific SDS from your supplier if available.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment when handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are long enough to cover the wrists.[1][2] Avoid latex gloves as they may not provide sufficient protection.[1][2]
Eyes Safety glasses or gogglesUse chemical safety goggles or a face shield to protect against splashes.[1][3]
Body Laboratory coat or overallsA long-sleeved lab coat or liquid-tight overalls should be worn.[1]
Respiratory Fume hood or respiratorHandle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] If a fume hood is not available, a respirator with an appropriate cartridge should be used, especially if the compound is in powdered form and could be inhaled.[1]
Feet Closed-toe shoesWear closed-toe shoes to protect against spills.[1]

Operational Plan: Handling this compound

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps for safe handling.

Gnetifolin_M_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Review_SDS Review SDS Don_PPE Don PPE Review_SDS->Don_PPE then Prepare_Workspace Prepare Workspace Don_PPE->Prepare_Workspace then Weigh Weigh Powder Prepare_Workspace->Weigh proceed to Dissolve Dissolve in Solvent Weigh->Dissolve then Decontaminate Decontaminate Surfaces Dissolve->Decontaminate after use Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste then Remove_PPE Remove PPE Dispose_Waste->Remove_PPE then Wash_Hands Wash Hands Remove_PPE->Wash_Hands finally

Workflow for safely handling this compound.

Experimental Protocol: General Weighing and Dissolving Procedure

Preparation:

  • Before starting, thoroughly review the Safety Data Sheet (SDS) for this compound to understand its specific hazards.[1]

  • Put on all required personal protective equipment as detailed in the table above.

  • Prepare the workspace by ensuring the chemical fume hood is operational and the work surface is clean and uncluttered.[1]

Handling:

  • Weighing: If working with a powdered form, carefully weigh the desired amount of this compound in the fume hood to avoid inhaling any dust. Use anti-static weighing paper or a weighing boat.[1]

  • Dissolving: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.[1] Gently swirl or stir the mixture until the compound is fully dissolved. Keep the container covered as much as possible to prevent the release of vapors.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions of this compound and the first rinse of contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5] The container must be compatible with the solvent used.

  • Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container that is then treated as hazardous chemical waste.[5]

Disposal Procedure:

  • Identification: Treat all this compound waste as hazardous chemical waste.[4] Do not mix with other waste streams.[4]

  • Containerization: Use a dedicated, leak-proof container with a screw-on cap that is chemically compatible with the waste.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[1][4] Follow all institutional and local regulations for chemical waste disposal.[1]

Cleanup and Decontamination:

  • After use, decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent.[1]

  • Remove personal protective equipment in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and eye protection.[1]

  • Wash hands thoroughly with soap and water after removing all PPE.[1][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.